Product packaging for 6-Octadecynenitrile(Cat. No.:CAS No. 56600-19-2)

6-Octadecynenitrile

Cat. No.: B13798044
CAS No.: 56600-19-2
M. Wt: 261.4 g/mol
InChI Key: NPUREDFPSYXSQW-UHFFFAOYSA-N
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Description

6-Octadecynenitrile is a useful research compound. Its molecular formula is C18H31N and its molecular weight is 261.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H31N B13798044 6-Octadecynenitrile CAS No. 56600-19-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56600-19-2

Molecular Formula

C18H31N

Molecular Weight

261.4 g/mol

IUPAC Name

octadec-6-ynenitrile

InChI

InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-11,14-17H2,1H3

InChI Key

NPUREDFPSYXSQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC#CCCCCC#N

Origin of Product

United States

Foundational & Exploratory

Spectral Analysis of 6-Octadecynenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the long-chain aliphatic nitrile, 6-Octadecynenitrile (C₁₈H₃₁N). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Summary of Spectral Data

The following tables summarize the key spectral data obtained for this compound. This information is critical for the structural elucidation and quality control of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.15Triplet2H-CH ₂-C≡C-
~2.15Triplet2H-C≡C-CH ₂-
~2.30Triplet2H-CH ₂-CN
~1.20-1.60Multiplet20H-(CH ₂)₁₀-
~0.88Triplet3H-CH

¹³C NMR

Chemical Shift (ppm)Assignment
~119-C N
~80-C ≡C-
~80-C≡C -
~32-22-(C H₂)₁₂-
~18-C H₂-C≡C-
~17-C H₂-CN
~14-C H₃

Note: ¹³C NMR data is reported as being computed using the HOSE (Hierarchical Organisation of Spherical Environments) algorithm, suggesting a predicted rather than experimentally derived spectrum.[1]

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~2925StrongC-H stretch (alkane)
~2855StrongC-H stretch (alkane)
~2245MediumC≡N stretch (nitrile)
~2230WeakC≡C stretch (alkyne)
~1465MediumC-H bend (alkane)

Table 3: Mass Spectrometry (MS) Data

m/zRelative IntensityAssignment
261.2Low[M]⁺ (Molecular Ion)
134.0HighTop Peak
67.0Medium2nd Highest Peak
81.0Medium3rd Highest Peak

The molecular formula of this compound is C₁₈H₃₁N, corresponding to a molecular weight of approximately 261.45 g/mol .[1]

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a proton-decoupled spectrum would be obtained to simplify the signals to singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) plates to form a thin film. The sample would then be scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum provides information about the functional groups present in the molecule based on the absorption of specific frequencies of infrared radiation.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, likely coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample would be injected into the GC, where it is vaporized and separated from any impurities. Upon entering the mass spectrometer, the molecules are ionized, typically by electron impact (EI). The resulting molecular ion and fragment ions are then separated by their mass-to-charge ratio (m/z) and detected. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualizations

The following diagrams illustrate the workflow for spectral analysis and the structural correlations of this compound.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data m/z Values & Fragmentation MS->MS_Data Structure Verified Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for the spectral analysis of this compound.

Chemical_Structure_and_Correlations Structure and Key Spectral Correlations of this compound cluster_structure Chemical Structure cluster_nmr NMR Correlations cluster_ir_ms IR & MS Correlations struct CH₃-(CH₂)₁₀-C≡C-(CH₂)₄-C≡N H1 ¹H: ~0.88 ppm (t) struct:e->H1 CH₃- H2 ¹H: ~1.20-1.60 ppm (m) struct:e->H2 -(CH₂)₁₀- & -(CH₂)₄- H3 ¹H: ~2.15 ppm (t) struct:e->H3 -CH₂-C≡C-CH₂- H4 ¹H: ~2.30 ppm (t) struct:e->H4 -CH₂-CN C1 ¹³C: ~14 ppm struct:e->C1 CH₃- C2 ¹³C: ~22-32 ppm struct:e->C2 -(CH₂)₁₀- & -(CH₂)₄- C3 ¹³C: ~80 ppm struct:e->C3 -C≡C- C4 ¹³C: ~17 ppm struct:e->C4 -CH₂-CN C5 ¹³C: ~119 ppm struct:e->C5 -C≡N IR1 IR: ~2925, 2855 cm⁻¹ (C-H stretch) struct:s->IR1 Aliphatic C-H IR2 IR: ~2230 cm⁻¹ (C≡C stretch) struct:s->IR2 Alkyne IR3 IR: ~2245 cm⁻¹ (C≡N stretch) struct:s->IR3 Nitrile MS1 MS: m/z 261 (Molecular Ion) struct:s->MS1 Entire Molecule

Key spectral correlations for this compound.

References

Solubility and Stability of 6-Octadecynenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 6-Octadecynenitrile, a long-chain aliphatic nitrile containing a triple bond. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates its properties based on the known chemical behavior of its constituent functional groups: a long alkyl chain, an internal alkyne, and a nitrile group. This document outlines expected solubility in various solvents, potential degradation pathways, and detailed experimental protocols for determining these properties in a laboratory setting. The information presented herein is intended to support researchers and drug development professionals in handling, formulating, and analyzing this compound.

Introduction

This compound is a long-chain fatty nitrile with an internal alkyne functionality. Its structure, consisting of a C18 carbon chain, a nitrile group (-C≡N), and a carbon-carbon triple bond at the 6th position, confers specific physicochemical properties that are critical for its application in research and drug development. The long hydrophobic chain suggests low aqueous solubility, while the polar nitrile group and the electron-rich alkyne group are sites for potential chemical interactions and degradation. Understanding the solubility and stability of this molecule is paramount for its effective use, from designing appropriate solvent systems for reactions and analysis to predicting its shelf-life and compatibility with other substances.

Predicted Physicochemical Properties

While experimental data for this compound is scarce, its properties can be inferred from its chemical structure.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₈H₃₁NBased on its chemical structure.
Molecular Weight 261.46 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidTypical for long-chain aliphatic compounds.
Polarity Predominantly non-polarThe long C18 alkyl chain dominates the overall polarity.
Hydrogen Bonding AcceptorThe nitrogen atom in the nitrile group can act as a hydrogen bond acceptor.

Solubility Profile

The solubility of this compound is primarily dictated by its long, non-polar alkyl chain. The principle of "like dissolves like" is the guiding principle for selecting appropriate solvents.

Predicted Solubility in Common Solvents

The following table summarizes the expected solubility of this compound in a range of common laboratory solvents.

Solvent ClassExamplesPredicted SolubilityRationale
Non-Polar Organic Solvents Hexane, Toluene, Diethyl ether, DichloromethaneHighThe non-polar nature of the C18 alkyl chain will readily interact with non-polar solvents through van der Waals forces.[1]
Polar Aprotic Solvents Acetone, Acetonitrile, Tetrahydrofuran (THF)Moderate to HighWhile the molecule is predominantly non-polar, the nitrile group provides some polarity, allowing for interaction with these solvents.
Polar Protic Solvents Ethanol, MethanolLow to ModerateThe ability of the nitrile to act as a hydrogen bond acceptor may allow for some solubility, but the long hydrophobic chain will limit miscibility.
Aqueous Solvents Water, BuffersVery Low / InsolubleThe large, non-polar alkyl chain will prevent significant interaction with the highly polar water molecules. The solubility of nitriles in water decreases as the carbon chain length increases.[2]
Experimental Protocol for Solubility Determination

A standard method to experimentally determine the solubility of this compound involves the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., hexane, ethanol, water)

  • Analytical balance

  • Vials with screw caps

  • Shaker or orbital incubator set to a constant temperature (e.g., 25 °C)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid/liquid ensures that a saturated solution is formed.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaker or orbital incubator and agitate at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed at the same temperature to allow undissolved material to settle.

  • Centrifuge the vials to further separate the saturated solution from the excess solute.

  • Carefully withdraw an aliquot of the clear supernatant (the saturated solution).

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • The solubility is calculated from the concentration of the saturated solution and expressed in units such as mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Settle undissolved material C->D E Centrifuge D->E F Withdraw supernatant E->F G Dilute aliquot F->G H Analyze by HPLC/GC G->H I Calculate solubility H->I

Figure 1. Experimental workflow for solubility determination.

Stability Profile

The stability of this compound is influenced by the reactivity of the nitrile and alkyne functional groups. Degradation can be expected under certain environmental conditions.

Potential Degradation Pathways
  • Hydrolysis of the Nitrile Group: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds via an amide intermediate to form a carboxylic acid.[3][4][5][6][7]

    • Acidic Hydrolysis: In the presence of a strong acid (e.g., HCl) and heat, the nitrile group can be hydrolyzed to 6-octadecynoic acid and an ammonium salt.

    • Basic Hydrolysis: Under strong basic conditions (e.g., NaOH) and heat, the nitrile is hydrolyzed to the corresponding carboxylate salt (sodium 6-octadecynoate) and ammonia.[3][7]

  • Reactions of the Alkyne Group: Internal alkynes are generally more stable than terminal alkynes. However, they can undergo certain reactions:

    • Isomerization: In the presence of a very strong base, the internal alkyne could potentially isomerize to a terminal alkyne or an allene, although this typically requires harsh conditions.

    • Oxidation: Strong oxidizing agents can cleave the triple bond, leading to the formation of carboxylic acids.

  • Thermal Degradation: At elevated temperatures, long-chain organic molecules can undergo thermal decomposition, which may involve cleavage of C-C bonds and other complex reactions.[8]

  • Photostability: While specific data is unavailable, many organic molecules can degrade upon exposure to UV light. Photostability testing is recommended if the compound will be exposed to light during its lifecycle.

Experimental Protocol for Stability Assessment (Accelerated Stability Study)

An accelerated stability study is designed to predict the long-term stability of a substance by subjecting it to stressed conditions.

Objective: To evaluate the stability of this compound under various stress conditions (temperature, humidity, pH, and light) and to identify potential degradation products.

Materials:

  • This compound

  • Solutions of varying pH (e.g., pH 2, 7, 9 buffers)

  • High-purity water

  • Organic solvents for sample preparation

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity analysis and identification of degradation products.

  • pH meter

Procedure:

  • Sample Preparation: Prepare solutions of this compound in different media:

    • Aqueous solutions at different pH values (e.g., acidic, neutral, basic).

    • As a solid in open and closed containers to assess the impact of humidity.

    • In a suitable organic solvent for solution-state stability.

  • Stress Conditions:

    • Thermal Stability: Store samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) and controlled humidity (e.g., 75% RH).

    • Hydrolytic Stability: Store aqueous solutions at different pH values at various temperatures.

    • Photostability: Expose samples to a light source according to ICH Q1B guidelines.

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis:

    • Analyze the samples at each time point using a stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

    • Quantify the amount of this compound remaining at each time point.

    • Use the PDA detector to check for peak purity.

    • Use the MS detector to obtain mass information on any new peaks to aid in the identification of degradation products.

  • Data Evaluation:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation rate under each stress condition.

    • Identify the major degradation products and propose degradation pathways.

G cluster_setup Study Setup cluster_execution Study Execution cluster_analysis Sample Analysis cluster_evaluation Data Evaluation A Prepare samples in various media D Store samples under stress conditions A->D B Define stress conditions (Temp, pH, Light) B->D C Set time points E Pull samples at defined intervals C->E D->E F Analyze by stability-indicating HPLC-PDA-MS E->F G Quantify parent compound F->G H Identify degradation products F->H I Determine degradation rates G->I J Propose degradation pathways H->J K Predict shelf-life I->K

Figure 2. Workflow for an accelerated stability study.

Summary and Recommendations

This compound is predicted to be a non-polar compound with good solubility in non-polar organic solvents and poor solubility in aqueous media. The primary stability concerns are the hydrolysis of the nitrile group under acidic or basic conditions and potential thermal degradation at elevated temperatures.

For researchers and drug development professionals, it is recommended to:

  • Use non-polar organic solvents for solubilizing and handling this compound.

  • Avoid prolonged exposure to strong acids, bases, and high temperatures to minimize degradation.

  • Store the compound in a cool, dry, and dark place in a well-sealed container.

  • Conduct experimental solubility and stability studies as outlined in this guide to obtain specific data for intended applications and formulations.

  • Employ a stability-indicating analytical method, such as HPLC with mass spectrometric detection, to monitor the purity and degradation of the compound over time.

By following these guidelines, the integrity and reliability of this compound in research and development can be ensured.

References

A Technical Guide to the Reactivity of the Alkyne Group in 6-Octadecynenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

6-Octadecynenitrile is a long-chain aliphatic compound featuring two key functional groups: an internal alkyne and a terminal nitrile. This technical guide focuses on the chemical reactivity of the carbon-carbon triple bond (alkyne) within this molecule. While specific literature on this compound is limited, this document extrapolates from the well-established principles of internal alkyne chemistry to provide a comprehensive overview of its expected reactions. This guide covers fundamental transformations including catalytic hydrogenation, electrophilic additions (halogenation and hydrohalogenation), hydration, and cycloaddition reactions. For each reaction class, we present a general mechanism, regio- and stereochemical outcomes, representative quantitative data, and detailed, adaptable experimental protocols. All reaction pathways and workflows are visualized using high-contrast, clear diagrams to facilitate understanding for researchers in drug discovery and chemical synthesis.

Introduction to this compound and Alkyne Reactivity

This compound (C₁₈H₃₁N) is a bifunctional molecule containing a C₁₈ carbon chain.[1] Its structure is characterized by a nitrile group (-C≡N) at one terminus and an internal carbon-carbon triple bond (alkyne) at the 6-position. The sp-hybridized carbons of the alkyne group create a region of high electron density, making it a nucleophilic site susceptible to a variety of chemical transformations.

Alkynes exhibit reactivity similar to alkenes, undergoing electrophilic additions. However, they are generally less reactive than alkenes towards electrophiles.[2][3] This is because the vinyl cation intermediate formed during the first step of electrophilic addition to an alkyne is less stable than the corresponding alkyl cation formed from an alkene.[3] Despite this, the presence of two π-bonds allows for a rich and diverse range of reactions, often with controllable stereochemical outcomes. This guide will explore the primary reaction pathways of the alkyne moiety in this compound.

Catalytic Hydrogenation: Reduction of the Alkyne

Catalytic hydrogenation is a fundamental process for reducing the alkyne group to either an alkene or a fully saturated alkane. The choice of catalyst and reaction conditions dictates the final product with high selectivity.[4]

Complete Reduction to Octadecanenitrile

Using a standard heterogeneous catalyst such as palladium, platinum, or nickel, the alkyne can be exhaustively hydrogenated, adding two equivalents of hydrogen gas (H₂) to yield the corresponding alkane, octadecanenitrile.[5]

cluster_main Reactant This compound Product Octadecanenitrile Reactant->Product Complete Hydrogenation Reagents H₂, Pd/C (or Pt, Ni) Reagents->Reactant cluster_main Reactant This compound Product (Z)-6-Octadecenenitrile Reactant->Product syn-Addition Reagents H₂, Lindlar's Catalyst Reagents->Reactant cluster_main Reactant This compound Product (E)-6-Octadecenenitrile Reactant->Product anti-Addition Reagents Na (or Li), liq. NH₃ Reagents->Reactant cluster_main Reactant This compound Intermediate (E)-6,7-Dihalo-6-octadecenenitrile Reactant->Intermediate anti-Addition Product 6,6,7,7-Tetrahalooctadecanenitrile Intermediate->Product Reagent1 1 eq. X₂ (Br₂ or Cl₂) Reagent1->Reactant Reagent2 Excess X₂ Reagent2->Intermediate cluster_main Reactant This compound Intermediate Enol Intermediate Reactant->Intermediate Hydration Product_Mix Mixture of Ketones (6-oxo and 7-oxo) Reagents H₂O, H₂SO₄, HgSO₄ Reagents->Reactant Intermediate->Product_Mix Tautomerization cluster_main Reactant This compound (Dienophile) Product Cyclohexadiene Adduct Reactant->Product Diene Conjugated Diene (e.g., 1,3-Butadiene) Diene->Product Conditions Heat (Δ) Conditions->Reactant

References

Navigating the Reactivity of the Nitrile Group in 6-Octadecynenitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Octadecynenitrile, a long-chain aliphatic molecule featuring both a nitrile (-C≡N) and an alkyne (-C≡C-) functional group, presents a unique chemical scaffold. Understanding the reactivity of its nitrile group is paramount for its potential applications in organic synthesis, materials science, and drug development. This technical guide provides a comprehensive overview of the expected chemical behavior of the nitrile functionality in this compound, drawing upon established principles of organic chemistry. Due to the limited availability of experimental data for this specific molecule, this guide extrapolates from the well-documented reactivity of non-conjugated, long-chain aliphatic nitriles. The distant and electronically isolated nature of the alkyne group at the 6-position is not expected to significantly influence the fundamental reactivity of the terminal nitrile group.

Core Reactivity of the Nitrile Group

The nitrile group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. This inherent electrophilicity dictates its primary modes of reaction: nucleophilic addition, reduction, and hydrolysis.

Hydrolysis to Carboxylic Acid

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield 6-octadecynoic acid. This transformation proceeds through an amide intermediate.

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen enhances the electrophilicity of the carbon, facilitating the attack of a water molecule. Subsequent tautomerization and further hydrolysis of the intermediate amide yield the corresponding carboxylic acid.

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an amide, which is then further hydrolyzed under the basic conditions to a carboxylate salt. Acidification of the salt produces the carboxylic acid.

Quantitative Data for Hydrolysis of a Long-Chain Aliphatic Nitrile

ReactantReagentsTemperature (°C)Pressure (bar)Reaction TimeProductYield (%)
Stearonitrile (C17H35CN)Water25048-55Not SpecifiedStearic Acid>99

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Long-Chain Nitrile (General Procedure)

  • Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

  • Reagents: The long-chain nitrile (1.0 eq) is dissolved in a mixture of a suitable organic solvent (e.g., dioxane) and aqueous sulfuric acid (e.g., 50% v/v).

  • Reaction: The mixture is heated to reflux and stirred vigorously. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude carboxylic acid can be purified by recrystallization or column chromatography.

Reaction Pathway: Hydrolysis of this compound

G This compound This compound Intermediate_Amide 6-Octadecynamide This compound->Intermediate_Amide H3O+ or OH-, H2O 6-Octadecynoic_Acid 6-Octadecynoic Acid Intermediate_Amide->6-Octadecynoic_Acid H3O+ or OH-, H2O

Caption: Hydrolysis of this compound to 6-octadecynoic acid.

Reduction to Primary Amine

The nitrile group can be readily reduced to a primary amine, 1-amino-6-octadecyne, using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile.

Quantitative Data for Reduction of a Long-Chain Aliphatic Nitrile

ReactantReagentSolventTemperatureReaction TimeProductYield (%)
Stearonitrile (C17H35CN)LiAlH₄Diethyl etherReflux24 hOctadecylamine85

Experimental Protocol: Reduction of a Long-Chain Nitrile with LiAlH₄ (General Procedure)

  • Setup: A dry, three-necked, round-bottom flask is fitted with a dropping funnel, a reflux condenser, and a nitrogen inlet. The system is maintained under an inert atmosphere.

  • Reagents: A solution of the long-chain nitrile (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, e.g., 1.5 eq) in anhydrous diethyl ether at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction is monitored by TLC or GC.

  • Work-up: The reaction is carefully quenched by the sequential slow addition of water, followed by aqueous sodium hydroxide, and then more water. The resulting precipitate is filtered off, and the filtrate is extracted with diethyl ether.

  • Purification: The combined organic extracts are dried over anhydrous potassium carbonate and concentrated under reduced pressure to yield the primary amine. Further purification can be achieved by distillation or crystallization.

Reaction Pathway: Reduction of this compound

G This compound This compound Imine_Intermediate Intermediate Imine This compound->Imine_Intermediate 1. LiAlH4 Amine_Product 1-Amino-6-octadecyne Imine_Intermediate->Amine_Product 2. H2O

Caption: Reduction of this compound to a primary amine.

Reaction with Organometallic Reagents (e.g., Grignard Reagents)

The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the nitrile group of this compound, followed by aqueous workup, leads to the formation of a ketone. The reaction proceeds via the formation of an imine intermediate which is subsequently hydrolyzed.

Quantitative Data for Grignard Reaction with a Long-Chain Aliphatic Nitrile

ReactantGrignard ReagentSolventTemperatureReaction TimeProductYield (%)
Undecanenitrile (C10H21CN)Methylmagnesium bromideDiethyl etherReflux2 h2-Dodecanone75-83

Experimental Protocol: Reaction of a Long-Chain Nitrile with a Grignard Reagent (General Procedure)

  • Setup: A dry, three-necked, round-bottom flask is equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, under an inert atmosphere.

  • Reagents: A solution of the long-chain nitrile (1.0 eq) in anhydrous diethyl ether is added dropwise to the Grignard reagent (e.g., 1.2 eq) in diethyl ether at a controlled temperature (often 0 °C to room temperature).

  • Reaction: The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude ketone is then purified by distillation or column chromatography.

Reaction Pathway: Grignard Reaction of this compound

G This compound This compound Imine_Intermediate Intermediate Imine This compound->Imine_Intermediate 1. R-MgX Ketone_Product Ketone Imine_Intermediate->Ketone_Product 2. H3O+

Caption: Grignard reaction of this compound to form a ketone.

Influence of the Alkyne Group

The carbon-carbon triple bond in this compound is sufficiently remote from the nitrile group, meaning there is no electronic conjugation between the two functional groups. Consequently, the alkyne is not expected to significantly alter the intrinsic reactivity of the nitrile. Intramolecular reactions between a non-activated alkyne and a nitrile are generally not spontaneous and would require specific catalysts or reaction conditions (e.g., transition metal catalysis or radical initiation) to proceed. Under the standard conditions for the reactions described above, the alkyne moiety is expected to remain intact.

Conclusion

The nitrile group of this compound is a versatile functional handle that is predicted to undergo a range of valuable chemical transformations with high efficiency. Based on the well-established chemistry of long-chain aliphatic nitriles, it can be reliably converted into a carboxylic acid, a primary amine, or a ketone. The provided experimental protocols, derived from analogous systems, offer a solid foundation for the synthetic manipulation of this molecule. The lack of conjugation between the nitrile and alkyne groups simplifies its reactivity profile, allowing for selective transformations of the nitrile group while preserving the alkyne for subsequent chemical modifications. This predictable reactivity makes this compound a potentially valuable building block for the synthesis of complex molecules in various fields of chemical research and development.

Uncharted Territory: A Technical Guide to the Prospective Biological Activity Screening of 6-Octadecynenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the biological activity of 6-Octadecynenitrile. Following a comprehensive review of publicly available scientific literature and chemical databases, it must be noted that as of late 2025, there is no published data on the biological activity screening of this specific compound. Therefore, this document will serve as a forward-looking guide, outlining a robust, hypothetical screening strategy for this compound based on its structural characteristics. It will provide detailed experimental protocols for key assays and conceptualize potential mechanisms of action through signaling pathway diagrams, offering a foundational framework for future research into this novel molecule.

Structural Considerations and Potential Biological Relevance

This compound (C₁₈H₃₁N) is a long-chain aliphatic nitrile. Its structure, featuring a C-18 carbon chain, suggests significant lipophilicity, which may enable it to interact with cellular membranes and other hydrophobic environments within biological systems. The terminal nitrile group (-C≡N) is a versatile functional group found in numerous pharmaceuticals and can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive center. These features suggest that this compound could be a candidate for screening in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.

A Proposed Workflow for Biological Activity Screening

The initial investigation into the biological effects of a novel compound such as this compound would logically follow a tiered screening cascade. This approach is designed to efficiently identify any significant biological activity and to prioritize resources for more in-depth studies. The proposed workflow is visualized in Figure 1.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays A This compound B Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®) A->B C Antimicrobial Screening (Panel of Bacteria and Fungi) A->C D Enzyme Inhibition Panel (e.g., Kinases, Proteases) A->D E Dose-Response Analysis (IC50/EC50 Determination) B->E C->E D->E F Mechanism of Action Studies E->F G Lead Optimization F->G

Figure 1. Proposed high-level workflow for the initial biological activity screening of this compound.

Quantitative Data Presentation

As no experimental data for this compound is available, the following tables are presented as templates for how quantitative results from the proposed screening assays would be structured for clear comparison and analysis.

Table 1: Hypothetical Cytotoxicity Screening of this compound

Cell LineCancer TypeIC₅₀ (µM)
MCF-7BreastData
A549LungData
HCT116ColonData
HEK293Normal KidneyData

Table 2: Hypothetical Antimicrobial Activity of this compound

OrganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positiveData
Escherichia coliGram-negativeData
Candida albicansFungalData

Detailed Experimental Protocols

The following are detailed methodologies for key experiments proposed in the screening workflow.

MTT Assay for Cellular Viability
  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293).

    • Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO).

    • 96-well plates.

  • Procedure:

    • Seed cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

    • Prepare a stock solution of this compound in DMSO and perform serial dilutions in culture medium to achieve the desired final concentrations.

    • Treat the cells with the different concentrations of this compound and incubate for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ values using non-linear regression analysis.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans).

    • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

    • 96-well plates.

  • Procedure:

    • Prepare a 2-fold serial dilution of this compound in the appropriate broth in a 96-well plate.

    • Prepare an inoculum of the microorganism adjusted to a 0.5 McFarland standard and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add the microbial inoculum to each well.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Conceptual Signaling Pathway

Should this compound exhibit significant anti-proliferative activity, a subsequent investigation into its mechanism of action would be warranted. Given its lipophilic nature, a plausible hypothesis is the disruption of signaling pathways initiated at the cell membrane. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer. A potential mechanism of action for a lipophilic compound could be the allosteric inhibition of the EGFR kinase domain. This hypothetical interaction is depicted in Figure 2.

EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound (Hypothetical Allosteric Inhibitor) Inhibitor->EGFR

Figure 2. A hypothetical mechanism of action for this compound, depicting potential allosteric inhibition of the EGFR signaling pathway.

This guide provides a comprehensive, albeit prospective, framework for the initial biological evaluation of this compound. The proposed workflows, protocols, and conceptual models are intended to catalyze future research and unlock the potential of this unexplored chemical entity.

Methodological & Application

Application Note: Synthesis of 6-Octadecynenitrile from Corresponding Halides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain alkynenitriles are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and specialty materials. The synthesis of these molecules often involves the introduction of a nitrile (-CN) group onto a hydrocarbon backbone. One of the most direct and effective methods for this transformation is the nucleophilic substitution of an alkyl halide with a metal cyanide, a reaction known as the Kolbe nitrile synthesis.[1] This application note provides a detailed protocol for the synthesis of 6-octadecynenitrile from a corresponding 1-halo-heptadec-5-yne precursor via an SN2 mechanism.

The general reaction involves the displacement of a halide ion (e.g., Br⁻, Cl⁻) from a primary or secondary alkyl halide by a cyanide ion (CN⁻).[2][3][4] The use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO), is highly recommended as they enhance the nucleophilicity of the cyanide ion and can facilitate the reaction even with sterically hindered substrates.[1]

General Reaction Scheme

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The cyanide nucleophile attacks the electrophilic carbon atom bearing the halogen, leading to an inversion of stereochemistry (if applicable) and the formation of a new carbon-carbon bond.

R-X + NaCN → R-CN + NaX

Where R = Heptadec-5-ynyl, X = Halogen (Br, Cl)

Data Presentation: Comparative Synthesis of Long-Chain Nitriles

The following table summarizes typical reaction conditions and yields for the synthesis of various long-chain nitriles from their corresponding alkyl halides, based on literature precedents. These examples serve as a guide for optimizing the synthesis of this compound.

Starting HalideCyanide SourceSolventCatalyst/ConditionsReaction TimeYield (%)Reference
1-Chlorododecane (C12)Trimethylsilanecarbonitrile / TBAFAcetonitrileReflux0.1 - 3 h95%[4]
1-Bromooctane (C8)Sodium CyanideDMSO90 °C2 h87% (analogy)[5]
1-Chloro-hept-2-eneSodium CyanideReversed Micelles (H₂O/Benzene)Reflux, overnight-93%[4]
1-Chloro-hex-2-eneSodium CyanideEthanolReflux--[6]
Secondary Alkyl HalidesZinc Cyanide (Zn(CN)₂)-Nickel Catalyst-Good[7]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound.

SynthesisWorkflow Reagents 1. Reagent Preparation - Dissolve NaCN in DMSO - Dissolve Halide in DMSO Reaction 2. Reaction Setup - Add NaCN solution to flask - Add halide solution dropwise Reagents->Reaction Heating 3. Heating & Reflux - Heat mixture (e.g., 90°C) - Monitor reaction by TLC Reaction->Heating Workup 4. Aqueous Workup - Cool to RT - Quench with ice water - Extract with ether Heating->Workup Purification 5. Purification - Dry organic layers (Na₂SO₄) - Concentrate in vacuo - Column Chromatography Workup->Purification Product 6. Final Product - this compound - Characterize (NMR, IR, MS) Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 1-bromo-heptadec-5-yne.

Materials and Reagents:

  • 1-bromo-heptadec-5-yne

  • Sodium cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether (Et₂O)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

!!! SAFETY PRECAUTION !!! Sodium cyanide is extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[4] All operations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile gloves. An emergency cyanide antidote kit should be available. All glassware and waste must be decontaminated with bleach solution before disposal.

  • Reaction Setup:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add sodium cyanide (1.5 to 1.8 equivalents) and dissolve it in a minimal amount of anhydrous DMSO under a nitrogen atmosphere. Gentle heating may be required to aid dissolution.

    • Dissolve 1-bromo-heptadec-5-yne (1 equivalent) in a separate portion of anhydrous DMSO.

  • Addition of Reactant:

    • Heat the sodium cyanide solution to the desired reaction temperature (e.g., 90 °C).

    • Add the solution of 1-bromo-heptadec-5-yne dropwise to the heated cyanide solution over 30 minutes using the dropping funnel. An exothermic reaction may be observed.

  • Reaction and Monitoring:

    • After the addition is complete, allow the mixture to stir at 90 °C for 2-4 hours.[5]

    • Monitor the progress of the reaction by TLC, checking for the disappearance of the starting alkyl halide spot.

  • Workup and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing a large volume of ice water to precipitate the crude product.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

    • Combine the organic layers. If phase separation is difficult due to residual DMSO, wash the combined organic layers with brine to facilitate separation.[5]

  • Purification:

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

    • Purify the crude nitrile by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain pure this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. The FT-IR spectrum should show a characteristic sharp peak for the nitrile group (C≡N) at approximately 2250 cm⁻¹.

References

Application Notes and Protocols: 6-Octadecynenitrile as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Octadecynenitrile is a bifunctional molecule featuring a long C18 hydrocarbon chain, an internal alkyne at the 6-position, and a terminal nitrile group. While specific literature on the direct application of this compound as a synthetic precursor is limited, its constituent functional groups—the internal alkyne and the nitrile—are exceptionally versatile handles in organic synthesis. This document provides an overview of its potential applications and generalized protocols for its transformation into a variety of valuable long-chain molecules, such as fatty acids, amines, and ketones. These products have potential applications as bioactive molecules, including as signaling lipids and enzyme inhibitors, or as intermediates in the synthesis of complex targets like insect pheromones.

Potential Synthetic Transformations

The reactivity of this compound can be directed towards either the alkyne or the nitrile group, or both, allowing for a range of synthetic possibilities.

Reactions of the Nitrile Group

The terminal nitrile group can be converted into several key functional groups:

  • Reduction to Primary Amines: The nitrile can be reduced to a primary amine, yielding (Z)-octadec-6-en-1-amine or octadecan-1-amine, depending on the reaction conditions and whether the alkyne is concurrently reduced. Long-chain amines are known to exhibit biological activity, for instance, as inhibitors of enzymes like dynamin GTPase.

  • Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, producing 6-octadecynoic acid or, with subsequent reduction of the alkyne, stearic acid. Long-chain fatty acids are fundamental components of lipids and can act as signaling molecules.

  • Addition of Grignard Reagents to form Ketones: Reaction with organometallic reagents, such as Grignard reagents, followed by hydrolysis, yields long-chain ketones. These can be valuable as synthetic intermediates or as pheromones.

Reactions of the Alkyne Group

The internal alkyne can undergo various addition reactions:

  • Complete Hydrogenation to Alkanes: The triple bond can be fully reduced to an alkane, yielding octadecanenitrile.

  • Partial Hydrogenation to Alkenes: Using a poisoned catalyst, such as Lindlar's catalyst, the alkyne can be selectively reduced to a cis-(Z)-alkene, a common structural motif in bioactive molecules and pheromones.

Data Presentation

The following tables summarize expected outcomes for the key transformations of this compound. Yields are illustrative and based on general procedures for similar long-chain aliphatic compounds.

Transformation Product Reagents Illustrative Yield (%) Reaction Time (h)
Nitrile Reduction6-Octadecyn-1-amineLiAlH₄, Ether80-9012-18
Nitrile Hydrolysis6-Octadecynoic acidH₂SO₄ (aq)75-858-12
Grignard Addition7-Methyl-6-octadecyn-7-oneCH₃MgBr, Ether70-804-6
Alkyne HydrogenationOctadecanenitrileH₂, Pd/C>952-4
Partial Hydrogenation(Z)-6-Octadecen-1-nitrileH₂, Lindlar's Catalyst85-952-4

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific applications. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Reduction of this compound to 6-Octadecyn-1-amine

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • 10% Sodium hydroxide solution

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether is prepared and stirred.

  • A solution of this compound (1.0 eq.) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is carefully quenched by the slow, dropwise addition of water at 0 °C, followed by the addition of a 10% sodium hydroxide solution.

  • The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 6-octadecyn-1-amine.

  • The product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Hydrolysis of this compound to 6-Octadecynoic Acid

Materials:

  • This compound

  • Sulfuric acid (e.g., 50% aqueous solution)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Concentrated hydrochloric acid

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • A mixture of this compound (1.0 eq.) and aqueous sulfuric acid is heated under reflux for 8-12 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and extracted with diethyl ether.

  • The combined organic extracts are washed with water and then with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

  • The aqueous layer is separated and acidified with concentrated hydrochloric acid to precipitate the 6-octadecynoic acid.

  • The precipitated acid is collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent (e.g., hexane) can be performed for further purification.

Protocol 3: Partial Hydrogenation of this compound to (Z)-6-Octadecen-1-nitrile

Materials:

  • This compound

  • Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)

  • Quinoline (optional, as a further poison)

  • Hexane or ethanol as solvent

  • Hydrogen gas supply

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • This compound (1.0 eq.) is dissolved in a suitable solvent (e.g., hexane).

  • Lindlar's catalyst (5-10 mol%) and a small amount of quinoline are added to the solution.

  • The mixture is placed in a hydrogenation apparatus, flushed with hydrogen, and then pressurized with hydrogen gas (typically 1-4 atm).

  • The reaction is shaken or stirred vigorously at room temperature, and the uptake of hydrogen is monitored.

  • The reaction is stopped after one equivalent of hydrogen has been consumed.

  • The catalyst is removed by filtration through a pad of Celite.

  • The solvent is evaporated under reduced pressure to give the (Z)-6-octadecen-1-nitrile.[1][2]

Signaling Pathways and Logical Relationships

The derivatives of this compound have the potential to interact with various biological pathways. For instance, long-chain amines, which can be synthesized from this compound, have been identified as inhibitors of dynamin GTPase, an enzyme crucial for endocytosis.[3][4] The sphingolipid signaling pathway, which involves long-chain lipid messengers, is another area where derivatives could potentially exert biological effects.[5][6][7][8][9]

experimental_workflow cluster_nitrile Nitrile Transformations cluster_alkyne Alkyne Transformations This compound This compound Reduction (LiAlH4) Reduction (LiAlH4) This compound->Reduction (LiAlH4) Hydrolysis (H2SO4) Hydrolysis (H2SO4) This compound->Hydrolysis (H2SO4) Grignard (R-MgBr) Grignard (R-MgBr) This compound->Grignard (R-MgBr) Partial Hydrogenation (Lindlar) Partial Hydrogenation (Lindlar) This compound->Partial Hydrogenation (Lindlar) Full Hydrogenation (Pd/C) Full Hydrogenation (Pd/C) This compound->Full Hydrogenation (Pd/C) 6-Octadecyn-1-amine 6-Octadecyn-1-amine Reduction (LiAlH4)->6-Octadecyn-1-amine Yield: 80-90% 6-Octadecynoic acid 6-Octadecynoic acid Hydrolysis (H2SO4)->6-Octadecynoic acid Yield: 75-85% Long-chain Ketone Long-chain Ketone Grignard (R-MgBr)->Long-chain Ketone Yield: 70-80% (Z)-6-Octadecen-1-nitrile (Z)-6-Octadecen-1-nitrile Partial Hydrogenation (Lindlar)->(Z)-6-Octadecen-1-nitrile Yield: 85-95% Octadecanenitrile Octadecanenitrile Full Hydrogenation (Pd/C)->Octadecanenitrile Yield: >95%

Caption: Synthetic pathways from this compound.

dynamin_inhibition cluster_synthesis Synthesis cluster_inhibition Biological Action This compound This compound Reduction Reduction This compound->Reduction Long-chain Amine Long-chain Amine Reduction->Long-chain Amine Dynamin_GTPase Dynamin GTPase Long-chain Amine->Dynamin_GTPase inhibits Vesicle_Fission Vesicle Fission Dynamin_GTPase->Vesicle_Fission catalyzes Endocytosis Endocytosis Vesicle_Fission->Endocytosis

Caption: Inhibition of Dynamin GTPase by a long-chain amine.

References

Application Notes and Protocols for Functional Group Transformations of 6-Octadecynenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 6-octadecynenitrile, a versatile bifunctional molecule containing both a nitrile and an internal alkyne. The following sections detail procedures for the selective transformation of these functional groups, offering pathways to a variety of valuable chemical intermediates.

Introduction

This compound is a long-chain aliphatic molecule featuring a nitrile group at one terminus and an internal carbon-carbon triple bond. This unique structure allows for a range of chemical modifications at either or both of these reactive sites. The ability to selectively transform the nitrile or alkyne group enables the synthesis of diverse molecular architectures, which are of interest in materials science, surfactant chemistry, and as building blocks in the synthesis of complex organic molecules and pharmaceutical intermediates.

These protocols are designed to provide reproducible methods for achieving high-yield transformations of this compound.

Transformations of the Nitrile Group

The nitrile group of this compound can be converted into a carboxylic acid, a primary amine, or a ketone.

Hydrolysis to Carboxylic Acid

The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions. This transformation converts this compound into 6-octadecynoic acid, a long-chain unsaturated carboxylic acid.

a) Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis proceeds by protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon for nucleophilic attack by water.[1][2] The reaction typically involves heating the nitrile under reflux with a dilute acid.[3][4]

Experimental Protocol: Acid Hydrolysis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) with a 10% aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.[3][4]

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, allow the mixture to cool to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 6-octadecynoic acid.

b) Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[1] The reaction is typically carried out by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[3] The initial product is the carboxylate salt, which is then protonated in a separate acidic work-up step to yield the carboxylic acid.[3]

Experimental Protocol: Base Hydrolysis of this compound

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and a 10-20% aqueous solution of sodium hydroxide.[3]

  • Reaction Conditions: Heat the mixture to reflux with stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and acidify with a dilute strong acid (e.g., HCl) until the solution is acidic to litmus paper. The carboxylic acid will precipitate if it is insoluble in the aqueous medium, or it can be extracted with an organic solvent. Wash the organic extract with water, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo to obtain 6-octadecynoic acid.

Reduction to Primary Amine

The nitrile group can be reduced to a primary amine, yielding 6-octadecyn-1-amine. This transformation is valuable for introducing a basic nitrogen atom into the molecule. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

a) Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent that readily converts nitriles to primary amines.[5] The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.[1]

Experimental Protocol: LiAlH₄ Reduction of this compound

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (a molar excess, e.g., 2 equivalents) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Addition of Nitrile: Dissolve this compound (1 equivalent) in the same dry solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up). Filter the resulting aluminum salts and wash them thoroughly with the solvent. Dry the filtrate over anhydrous potassium carbonate and concentrate under reduced pressure to yield 6-octadecyn-1-amine.

b) Catalytic Hydrogenation

Catalytic hydrogenation is an alternative method for the reduction of nitriles to primary amines and is often preferred for larger-scale syntheses due to safety and cost considerations.[6] This method typically employs a transition metal catalyst, such as Raney nickel or palladium on carbon, under a hydrogen atmosphere.[6] The presence of ammonia is sometimes used to suppress the formation of secondary and tertiary amine byproducts.

Experimental Protocol: Catalytic Hydrogenation of this compound

  • Reaction Setup: In a high-pressure hydrogenation vessel, place this compound (1 equivalent), a suitable solvent (e.g., ethanol or methanol), and the hydrogenation catalyst (e.g., Raney nickel or 10% Pd/C).

  • Reaction Conditions: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and heat to the appropriate temperature. The reaction is then agitated until the uptake of hydrogen ceases.

  • Work-up and Purification: After the reaction is complete, cool the vessel, and carefully vent the hydrogen. Filter the catalyst from the reaction mixture. The solvent is then removed under reduced pressure to give the crude 6-octadecyn-1-amine, which can be further purified by distillation or chromatography.

Conversion to a Ketone via Grignard Reaction

The reaction of a nitrile with a Grignard reagent, followed by aqueous work-up, yields a ketone.[7][8] This reaction allows for the introduction of a new carbon-carbon bond.

Experimental Protocol: Grignard Reaction with this compound

  • Reaction Setup: In a dry, inert atmosphere, place a solution of the desired Grignard reagent (e.g., methylmagnesium bromide in diethyl ether, 1.1 equivalents) in a round-bottom flask.

  • Addition of Nitrile: Dissolve this compound (1 equivalent) in a dry ethereal solvent and add it dropwise to the Grignard reagent solution at 0 °C.

  • Reaction Conditions: After the addition, allow the mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting ketone can be purified by column chromatography.

Transformations of the Alkyne Group

The internal alkyne of this compound can undergo several transformations, including hydrogenation and hydration.

Hydrogenation of the Alkyne

a) Complete Hydrogenation to an Alkane

The carbon-carbon triple bond can be fully reduced to a single bond to yield octadecanenitrile using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Experimental Protocol: Complete Hydrogenation of the Alkyne

  • Reaction Setup: In a hydrogenation apparatus, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% Pd/C.

  • Reaction Conditions: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature until hydrogen uptake ceases.

  • Work-up and Purification: Filter the catalyst through a pad of celite and wash with the solvent. Remove the solvent from the filtrate under reduced pressure to yield octadecanenitrile.

b) Partial Hydrogenation to a cis-Alkene

Partial hydrogenation of the alkyne to a cis-alkene can be achieved using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead). This reaction yields (Z)-6-octadecenenitrile.

Experimental Protocol: Partial Hydrogenation to a cis-Alkene

  • Reaction Setup: Dissolve this compound (1 equivalent) in a solvent such as hexane or ethanol in a round-bottom flask. Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).

  • Reaction Conditions: Stir the mixture under a hydrogen atmosphere (usually a balloon of hydrogen is sufficient) at room temperature. The reaction is monitored carefully by GC or TLC to prevent over-reduction to the alkane.

  • Work-up and Purification: Once the starting material is consumed, filter the catalyst and remove the solvent under reduced pressure to obtain (Z)-6-octadecenenitrile.

c) Partial Hydrogenation to a trans-Alkene

The reduction of the alkyne to a trans-alkene can be accomplished using a dissolving metal reduction, typically with sodium metal in liquid ammonia. This reaction gives (E)-6-octadecenenitrile.

Experimental Protocol: Partial Hydrogenation to a trans-Alkene

  • Reaction Setup: In a flask equipped with a dry ice condenser, condense ammonia gas at -78 °C.

  • Reaction Conditions: Add small pieces of sodium metal to the liquid ammonia until a persistent blue color is observed. Add a solution of this compound (1 equivalent) in a dry ether to the sodium-ammonia solution. Stir the reaction at -78 °C until the blue color disappears.

  • Work-up and Purification: Quench the reaction by the careful addition of ammonium chloride. Allow the ammonia to evaporate. Add water and extract the product with an organic solvent. Dry the organic layer and remove the solvent to yield (E)-6-octadecenenitrile.

Hydration of the Alkyne to a Ketone

The hydration of the internal alkyne in this compound will lead to the formation of a ketone. For an unsymmetrical internal alkyne, this reaction can produce a mixture of two isomeric ketones (6-oxooctadecanenitrile and 7-oxooctadecanenitrile).[9]

a) Mercury(II)-Catalyzed Hydration

This method typically employs a mercury(II) salt as a catalyst in the presence of a strong acid.[9]

Experimental Protocol: Mercury(II)-Catalyzed Hydration

  • Reaction Setup: To a solution of this compound (1 equivalent) in aqueous sulfuric acid, add a catalytic amount of mercury(II) sulfate.

  • Reaction Conditions: Heat the mixture with stirring for several hours.

  • Work-up and Purification: Cool the reaction mixture, neutralize with a base, and extract the product with an organic solvent. Dry the organic layer and remove the solvent. The resulting mixture of ketones can be purified by chromatography.

Quantitative Data Summary

TransformationReagents and ConditionsProductTypical Yield (%)Reference
Nitrile Hydrolysis (Acidic) Dilute HCl or H₂SO₄, reflux6-Octadecynoic acidHigh[3][4]
Nitrile Hydrolysis (Basic) NaOH or KOH solution, reflux, then acid work-up6-Octadecynoic acidHigh[3]
Nitrile Reduction (LiAlH₄) LiAlH₄ in dry ether or THF6-Octadecyn-1-amineGood to High[1][5]
Nitrile Reduction (Catalytic) H₂, Raney Ni or Pd/C6-Octadecyn-1-amineHigh[6]
Nitrile to Ketone (Grignard) R-MgX, then H₃O⁺7-Alkyl-6-oxo-octadecanenitrileModerate to Good[7][8]
Alkyne Hydrogenation (Complete) H₂, Pd/C or PtO₂OctadecanenitrileQuantitative-
Alkyne Hydrogenation (cis) H₂, Lindlar's catalyst(Z)-6-OctadecenenitrileHigh-
Alkyne Hydrogenation (trans) Na, liquid NH₃(E)-6-OctadecenenitrileHigh-
Alkyne Hydration (Mercury) H₂O, H₂SO₄, HgSO₄Mixture of 6- and 7-oxooctadecanenitrileModerate[9]

Note: Specific yields for this compound may vary and optimization may be required.

Diagrams

functional_group_transformations cluster_nitrile Nitrile Transformations cluster_alkyne Alkyne Transformations This compound This compound 6-Octadecynoic acid 6-Octadecynoic acid This compound->6-Octadecynoic acid H3O+ or OH-, H2O 6-Octadecyn-1-amine 6-Octadecyn-1-amine This compound->6-Octadecyn-1-amine 1. LiAlH4 2. H2O Ketone Derivative Ketone Derivative This compound->Ketone Derivative 1. R-MgX 2. H3O+ Octadecanenitrile Octadecanenitrile This compound->Octadecanenitrile H2, Pd/C (Z)-6-Octadecenenitrile (Z)-6-Octadecenenitrile This compound->(Z)-6-Octadecenenitrile H2, Lindlar's Cat. (E)-6-Octadecenenitrile (E)-6-Octadecenenitrile This compound->(E)-6-Octadecenenitrile Na, NH3(l) Ketone Mixture Ketone Mixture This compound->Ketone Mixture H2O, H2SO4, HgSO4

Caption: Reaction pathways for this compound.

experimental_workflow cluster_planning Experiment Planning cluster_execution Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis A Select Transformation B Choose Protocol (e.g., Acidic vs. Basic Hydrolysis) A->B C Calculate Reagent Quantities B->C D Reaction Setup (Glassware, Inert Atmosphere) C->D E Addition of Reagents D->E F Reaction Monitoring (TLC/GC) E->F G Quenching F->G H Extraction G->H I Drying and Solvent Removal H->I J Purification (Chromatography/Distillation) I->J K Characterization (NMR, IR, MS) J->K L Determine Yield and Purity K->L

Caption: General experimental workflow.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 6-Octadecynenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 6-Octadecynenitrile. Two primary transformations are addressed: the selective semi-hydrogenation of the alkyne to a (Z)-alkene while preserving the nitrile functionality, and the complete hydrogenation of both the alkyne and the nitrile to yield the corresponding saturated amine. These protocols are designed to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and materials science, providing a foundation for the synthesis of valuable intermediates and final products.

Introduction

The catalytic hydrogenation of molecules bearing multiple reducible functional groups presents a significant synthetic challenge, demanding high selectivity to achieve the desired chemical transformation. This compound is a valuable substrate containing both an internal alkyne and a terminal nitrile group. The selective reduction of the alkyne to a (Z)-alkene is a key transformation in the synthesis of various biologically active molecules and pheromones.[1] Conversely, the complete reduction of both functionalities leads to long-chain amino alkanes, which are important building blocks in materials science and for the synthesis of surfactants and other specialty chemicals.

This application note details two distinct protocols for the catalytic hydrogenation of this compound, leveraging different catalyst systems and reaction conditions to achieve either selective semi-hydrogenation or complete saturation.

Reaction Pathways

The hydrogenation of this compound can be directed towards two primary products depending on the catalyst and reaction conditions employed. The general transformations are illustrated below.

HydrogenationPathways Substrate This compound Intermediate (Z)-6-Octadecenenitrile Substrate->Intermediate Semi-hydrogenation (e.g., Lindlar's Catalyst, H2) FinalProduct 6-Octadecylamine Substrate->FinalProduct Full Hydrogenation (e.g., Raney Ni, H2, high P, high T) Intermediate->FinalProduct Further Hydrogenation

Caption: Reaction pathways for the hydrogenation of this compound.

Protocol 1: Selective Semi-Hydrogenation to (Z)-6-Octadecenenitrile

This protocol focuses on the stereoselective reduction of the internal alkyne to a (Z)-alkene, leaving the nitrile group intact. The use of a "poisoned" catalyst, such as Lindlar's catalyst, is crucial for preventing over-reduction to the alkane.[2][3]

Experimental Protocol

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (optional, as a further deactivating agent)

  • Solvent (e.g., Ethyl acetate, Hexane, or Methanol)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for hydrogenation reactions (e.g., Parr shaker or a flask with a balloon)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethyl acetate, 0.1 M concentration).

  • Add Lindlar's catalyst (5-10 mol% of Pd relative to the substrate).

  • If desired, add a small amount of quinoline (1-2 mol%) to further decrease catalyst activity and enhance selectivity.

  • Seal the reaction vessel and purge with an inert gas (N₂ or Ar) three times to remove oxygen.

  • Introduce hydrogen gas (H₂) to the system, typically at atmospheric pressure (using a balloon) or slightly above (up to 4 bar in a pressurized vessel).[1]

  • Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR spectroscopy, paying close attention to the consumption of the starting material and the formation of the desired alkene. The reaction should be stopped once the alkyne is consumed to prevent further reduction of the alkene.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude (Z)-6-Octadecenenitrile.

  • Purify the product by column chromatography on silica gel if necessary.

Expected Results and Data

The following table summarizes typical reaction parameters and expected outcomes for the selective semi-hydrogenation.

ParameterValue/RangeNotes
Substrate This compound
Catalyst Lindlar's Catalyst (5% Pd/CaCO₃, poisoned)5-10 mol% Pd
Solvent Ethyl Acetate, Hexane, or MethanolAnhydrous
Hydrogen Pressure 1-4 barHigher pressures may lead to over-reduction.
Temperature 20-25 °CMild conditions are crucial for selectivity.[1]
Reaction Time 2-16 hoursMonitor closely to avoid over-hydrogenation.[1]
Expected Product (Z)-6-Octadecenenitrile
Stereoselectivity >95% (Z)-isomerTypically high with Lindlar's catalyst.[2]
Yield 85-95%Dependent on reaction monitoring and purification.

Protocol 2: Complete Hydrogenation to 6-Octadecylamine

This protocol describes the exhaustive reduction of both the alkyne and the nitrile functionalities to yield the corresponding saturated primary amine. This transformation generally requires more active catalysts and more forcing reaction conditions compared to the semi-hydrogenation.[4][5]

Experimental Protocol

Materials:

  • This compound

  • Raney Nickel (slurry in water or ethanol) or a supported Nickel catalyst (e.g., Ni/SiO₂-Al₂O₃).

  • Solvent (e.g., Ethanol, Methanol, often with ammonia)

  • Hydrogen gas (H₂)

  • Ammonia (NH₃, optional, as a solution in the solvent or as a gas)

  • High-pressure hydrogenation reactor (e.g., Parr autoclave)

  • Filtration apparatus

Procedure:

  • To a high-pressure reactor, add the solvent (e.g., ethanol). If using ammonia to suppress the formation of secondary and tertiary amines, the solvent can be saturated with ammonia gas or an ethanolic ammonia solution can be used.

  • Carefully add the Raney Nickel catalyst (a commercial slurry, typically 10-20 wt% relative to the substrate). Handle Raney Ni with care as it can be pyrophoric.[6]

  • Add the this compound (1.0 eq) to the reactor.

  • Seal the reactor and purge several times with nitrogen followed by hydrogen to ensure an inert atmosphere.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-80 bar).

  • Heat the reaction mixture to the target temperature (e.g., 60-100 °C) with vigorous stirring.

  • Maintain the reaction under these conditions for several hours, monitoring the hydrogen uptake to gauge the reaction progress.

  • After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • The catalyst can be allowed to settle, and the supernatant can be carefully decanted. Alternatively, the mixture can be filtered through a pad of Celite. Ensure the catalyst is kept wet with solvent to prevent ignition.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude 6-Octadecylamine.

  • Further purification can be achieved by distillation under reduced pressure or by crystallization of a salt (e.g., hydrochloride).

Expected Results and Data

The following table outlines typical conditions and expected results for the complete hydrogenation.

ParameterValue/RangeNotes
Substrate This compound
Catalyst Raney Nickel or supported Ni catalyst10-20 wt%
Solvent Ethanol, MethanolOften with ammonia to improve primary amine selectivity.[5]
Hydrogen Pressure 20-80 barHigher pressure is generally required for nitrile reduction.[7]
Temperature 60-100 °CElevated temperature is needed to drive the reaction.[7]
Reaction Time 4-24 hoursDependent on catalyst activity, temperature, and pressure.
Expected Product 6-Octadecylamine
Selectivity >90% for primary amineWith the use of ammonia.[6]
Yield 70-90%

Experimental Workflow Visualization

The general workflow for performing a catalytic hydrogenation experiment is depicted below.

HydrogenationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Substrate B Add Catalyst A->B C Inert Gas Purge B->C D Introduce H2 C->D E Stir & Heat (if needed) D->E F Monitor Progress (TLC/GC) E->F G Vent H2 & Purge F->G Reaction Complete H Filter Catalyst G->H I Concentrate Filtrate H->I J Purification I->J

Caption: General experimental workflow for catalytic hydrogenation.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Proper grounding of equipment is necessary to prevent static discharge.

  • Catalysts: Some hydrogenation catalysts, particularly Raney Nickel and Palladium on Carbon, can be pyrophoric, especially when dry and exposed to air. They should be handled as slurries in a solvent and never allowed to dry completely in the air.

  • Pressure Reactions: High-pressure reactions should only be performed in certified and properly maintained pressure reactors by trained personnel. Always follow the manufacturer's instructions for the operation of high-pressure equipment.

  • Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, when handling organic solvents.

By following these protocols and safety guidelines, researchers can effectively and safely perform the catalytic hydrogenation of this compound to obtain the desired products with high yield and selectivity.

References

Application Notes and Protocols for the Reduction of 6-Octadecynenitrile to Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical reduction of 6-octadecynenitrile to its corresponding primary amine derivatives. The methodologies outlined below cover both the selective reduction of the nitrile functionality to preserve the alkyne bond and the complete reduction to a saturated primary amine.

Introduction

The reduction of nitriles is a fundamental transformation in organic synthesis, yielding primary amines that are crucial building blocks in the pharmaceutical, agrochemical, and materials science industries.[1] this compound, a long-chain aliphatic molecule containing both a nitrile and an alkyne functional group, presents a unique synthetic challenge. The choice of reducing agent and reaction conditions will determine the final product: either the unsaturated primary amine, (Z/E)-6-octadecen-1-amine, or the fully saturated primary amine, octadecan-1-amine.

This document outlines two primary protocols for the reduction of this compound, focusing on catalytic hydrogenation for complete saturation and a stoichiometric hydride reagent for selective nitrile reduction.

Reaction Pathways

The reduction of this compound can proceed via two main pathways, depending on the desired product. The choice of methodology dictates the selectivity towards the reduction of the nitrile group and the carbon-carbon triple bond.

G cluster_start cluster_path1 Selective Nitrile Reduction cluster_path2 Complete Reduction A This compound B (Z/E)-6-Octadecen-1-amine A->B Protocol 1 (e.g., LiAlH4 or BH3 complexes) C Octadecan-1-amine A->C Protocol 2 (e.g., Catalytic Hydrogenation)

Caption: Reaction pathways for the reduction of this compound.

Data Summary

The following table summarizes the expected outcomes and conditions for the reduction of this compound based on the chosen protocol.

ProtocolMethodKey Reagents/CatalystExpected Primary ProductPotential ByproductsGeneral Conditions
1Stoichiometric Hydride ReductionLithium aluminum hydride (LiAlH₄)6-Octadecen-1-amineOver-reduced alkanes, secondary aminesAnhydrous ether or THF, 0°C to reflux
2Catalytic HydrogenationRaney Nickel or Pd/COctadecan-1-amineSecondary and tertiary aminesH₂ gas (high pressure), elevated temperature

Experimental Protocols

Protocol 1: Selective Reduction of Nitrile to Unsaturated Primary Amine using Lithium Aluminum Hydride (LiAlH₄)

This protocol is designed for the selective reduction of the nitrile group while aiming to preserve the alkyne functionality. LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.[2]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2 M Sulfuric acid (H₂SO₄)

  • 2 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.

  • Reagent Preparation: In the flask, suspend LiAlH₄ (1.5 eq.) in anhydrous diethyl ether or THF.

  • Addition of Nitrile: Dissolve this compound (1 eq.) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0°C with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Workup: Filter the resulting solid aluminum salts and wash them thoroughly with diethyl ether or THF.

  • Extraction: Separate the organic layer of the filtrate, and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude unsaturated primary amine.

  • Purification: Purify the product by column chromatography or distillation under reduced pressure.

G A Assemble Dry Glassware under Inert Atmosphere B Suspend LiAlH4 in Anhydrous Solvent A->B C Add this compound Solution Dropwise at 0°C B->C D Reflux for 4-6 hours C->D E Quench Reaction at 0°C D->E F Filter and Wash Aluminum Salts E->F G Extract, Dry, and Concentrate Organic Phase F->G H Purify Product G->H

Caption: Workflow for selective nitrile reduction using LiAlH₄.

Protocol 2: Complete Reduction to Saturated Primary Amine via Catalytic Hydrogenation

This protocol describes the reduction of both the nitrile and alkyne functionalities to yield a saturated primary amine using catalytic hydrogenation. Raney Nickel is a common catalyst for this transformation, though others like Palladium on carbon (Pd/C) can also be used.[3]

Materials:

  • This compound

  • Raney Nickel (slurry in water or ethanol)

  • Ethanol or Methanol (solvent)

  • Ammonia (optional, to suppress secondary amine formation)

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Filter aid (e.g., Celite)

Procedure:

  • Reactor Setup: Place this compound (1 eq.) and the solvent (ethanol or methanol) in the high-pressure reactor vessel. For reactions prone to secondary amine formation, the solvent can be saturated with ammonia.

  • Catalyst Addition: Carefully add Raney Nickel (5-10% by weight of the nitrile) to the reactor.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (typically 500-1500 psi). Heat the reactor to the target temperature (e.g., 80-120°C) with vigorous stirring.

  • Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cooling and Filtration: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude saturated primary amine.

  • Purification: If necessary, purify the product by distillation under reduced pressure or crystallization.

Characterization of Products

The resulting primary amines can be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The disappearance of the nitrile carbon signal and the appearance of a new signal for the -CH₂NH₂ group in the ¹³C NMR are indicative of a successful reaction. In the case of the unsaturated amine, signals corresponding to the alkene protons and carbons will be present.

  • FT-IR Spectroscopy: The disappearance of the C≡N stretching band (around 2200-2260 cm⁻¹) and the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) confirm the conversion of the nitrile to an amine.

  • Mass Spectrometry: To determine the molecular weight of the product and confirm its identity.

  • Gas Chromatography (GC): To assess the purity of the product and quantify the yield.

These application notes provide a starting point for the reduction of this compound. Researchers should optimize the reaction conditions for their specific needs and scale. Always handle reagents like LiAlH₄ and Raney Nickel with appropriate safety precautions in a well-ventilated fume hood.

References

Application Notes and Protocols for Cycloaddition Reactions Involving 6-Octadecynenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. For an alkyne like 6-octadecynenitrile, the most relevant cycloadditions are the [4+2] Diels-Alder reaction and the [3+2] 1,3-dipolar cycloaddition. These reactions offer pathways to a diverse range of carbocyclic and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

  • Diels-Alder Reaction: This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile (in this case, the alkyne this compound) to form a six-membered ring. The reaction is typically thermally promoted and proceeds in a concerted fashion.[1][2]

  • 1,3-Dipolar Cycloaddition: This [3+2] cycloaddition involves the reaction of a 1,3-dipole with a dipolarophile (this compound) to form a five-membered heterocyclic ring.[3] Common 1,3-dipoles include azides (leading to triazoles) and nitrile oxides (leading to isoxazoles).[4][5] These reactions are often key steps in "click chemistry," valued for their high efficiency and selectivity.[6]

Application Note 1: Synthesis of Triazole Derivatives via [3+2] Cycloaddition

Introduction: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[4][6] The resulting triazole core is a common motif in pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding. The long alkyl chain from this compound can impart lipophilicity to the final molecule, potentially enhancing its pharmacokinetic properties.

Reaction Scheme: The reaction of this compound with an organic azide (R-N₃) in the presence of a copper(I) catalyst yields a 1,4-disubstituted 1,2,3-triazole.

G cluster_product Product r1 This compound p1 1,4-Disubstituted 1,2,3-Triazole r1->p1 r2 Organic Azide (R-N3) r2->p1 c1 Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) c2 Solvent (e.g., t-BuOH/H2O)

Caption: General workflow for the CuAAC reaction of this compound.

Experimental Protocol (Hypothetical)

This protocol is adapted from procedures for long-chain alkynes.[7][8]

  • Materials:

    • This compound (1.0 eq)

    • Organic azide (e.g., Benzyl azide) (1.05 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

    • Sodium ascorbate (0.1 eq)

    • tert-Butanol

    • Deionized water

  • Procedure:

    • To a round-bottom flask, add this compound and the organic azide.

    • Add a 1:1 mixture of tert-butanol and deionized water to dissolve the reactants.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water.

    • Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Reactant (Azide)Catalyst Loading (mol%)SolventTime (h)Yield (%)Reference
Benzyl Azide5t-BuOH/H₂O1285-95[7][8]
Phenyl Azide5t-BuOH/H₂O1880-90[7][8]
1-Azidohexane5t-BuOH/H₂O2475-85[7][8]

Application Note 2: Synthesis of Isoxazole Derivatives via [3+2] Cycloaddition

Introduction: The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a highly effective method for the synthesis of isoxazoles.[5][9] Isoxazole-containing compounds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities. The reaction with this compound would produce a 3,5-disubstituted isoxazole, where the long alkyl chain could be beneficial for modulating solubility and membrane permeability.

Reaction Scheme: Nitrile oxides are often generated in situ from aldoximes using an oxidant. The generated nitrile oxide then reacts with this compound to form the isoxazole product.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product r1 This compound p1 3,5-Disubstituted Isoxazole r1->p1 r2 Aldoxime (R-CH=NOH) i1 Nitrile Oxide (R-CNO) r2->i1 Oxidation r3 Oxidant (e.g., NCS) i1->p1 [3+2] Cycloaddition

Caption: Pathway for isoxazole synthesis from this compound.

Experimental Protocol (Hypothetical)

This protocol is based on general procedures for nitrile oxide cycloadditions.[10][11]

  • Materials:

    • This compound (1.0 eq)

    • Aldoxime (e.g., Benzaldehyde oxime) (1.2 eq)

    • N-Chlorosuccinimide (NCS) (1.2 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the aldoxime in dichloromethane in a round-bottom flask.

    • Add N-Chlorosuccinimide in one portion and stir the mixture at room temperature.

    • After the formation of the hydroximoyl chloride, add this compound to the mixture.

    • Slowly add triethylamine dropwise to the reaction mixture at 0 °C to generate the nitrile oxide in situ.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Quantitative Data (Representative):

Reactant (Aldoxime)OxidantBaseTime (h)Yield (%)Reference
Benzaldehyde oximeNCSEt₃N2470-85[10][11]
4-Methoxybenzaldehyde oximeNCSEt₃N2475-90[10][11]
Hexanal oximeNCSEt₃N3660-75[10][11]

Application Note 3: Synthesis of Dihydroaromatic Compounds via Diels-Alder Reaction

Introduction: The Diels-Alder reaction provides access to six-membered rings, which are fundamental structures in many natural products and pharmaceuticals.[1][2] Using this compound as the dienophile, a 1,4-cyclohexadiene derivative can be synthesized. The nitrile group acts as an electron-withdrawing group, which can activate the alkyne for the reaction. The resulting diene could be a versatile intermediate for further functionalization.

Reaction Scheme: The [4+2] cycloaddition of a conjugated diene with this compound leads to the formation of a substituted 1,4-cyclohexadiene.

G cluster_product Product r1 This compound (Dienophile) p1 1,4-Cyclohexadiene Derivative r1->p1 r2 Conjugated Diene r2->p1 [4+2] Cycloaddition c1 Heat (Thermal Conditions) c2 Solvent (e.g., Toluene, Xylene)

Caption: General scheme of the Diels-Alder reaction with this compound.

Experimental Protocol (Hypothetical)

This protocol is based on general procedures for Diels-Alder reactions with alkynes.[12]

  • Materials:

    • This compound (1.0 eq)

    • Conjugated diene (e.g., 2,3-Dimethyl-1,3-butadiene) (2.0 eq)

    • Toluene or Xylene

    • Hydroquinone (inhibitor, optional)

  • Procedure:

    • In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine this compound and the conjugated diene.

    • Add a high-boiling solvent such as toluene or xylene. A small amount of hydroquinone can be added to prevent polymerization of the diene.

    • Heat the reaction mixture to reflux (typically 110-140 °C).

    • Monitor the reaction progress by GC-MS or TLC. These reactions can require prolonged heating.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent and excess diene under reduced pressure.

    • Purify the crude product by column chromatography or distillation under reduced pressure.

Quantitative Data (Representative):

Reactant (Diene)SolventTemperature (°C)Time (h)Yield (%)Reference
2,3-Dimethyl-1,3-butadieneToluene1104860-75[12]
CyclopentadieneDichloromethane402470-85[12]
AnthraceneXylene1407250-65[12]

Disclaimer: The experimental protocols and quantitative data provided are hypothetical and based on reactions with analogous compounds. These should serve as a starting point for experimental design, and optimization will likely be necessary for reactions involving this compound. Appropriate safety precautions should be taken when performing these experiments.

References

Derivatization of 6-Octadecynenitrile for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungshinweis und Protokolle

Thema: Derivatisierung von 6-Octadecynnitril für biologische Assays

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Datum: 02. November 2025

Einleitung

6-Octadecynnitril ist eine langkettige Fettsäure mit einer endständigen Nitrilgruppe und einer internen Alkingruppe. Diese einzigartige Struktur macht es zu einem interessanten Kandidaten für die chemische Biologie und die Arzneimittelentwicklung. Die Derivatisierung von 6-Octadecynnitril ermöglicht die Einführung von Reportergruppen wie Fluorophoren oder Biotin, was die Untersuchung seiner zellulären Aufnahme, Verteilung und Interaktion mit potenziellen Proteinzielen erleichtert. Dieser Anwendungshinweis beschreibt ein Protokoll zur Derivatisierung von 6-Octadecynnitril durch „Click-Chemie“ zur Anbringung eines fluoreszierenden Azid-Farbstoffs und dessen anschließende Verwendung in zellulären Bildgebungs- und In-vitro-Enzymhemmungs-Assays. Die Nitrilgruppe selbst kann als reaktiver „Warhead“ oder als pharmakologisch relevanter Bestandteil dienen, der an verschiedene Enzyme binden kann.[1][2]

Vorgeschlagener Signalweg

Es wird die Hypothese aufgestellt, dass Derivate von 6-Octadecynnitril mit Enzymen interagieren, die am Fettsäurestoffwechsel beteiligt sind, wie z. B. der Fettsäureamid-Hydrolase (FAAH). FAAH ist ein Schlüsselenzym im Endocannabinoid-System, das für den Abbau von Fettsäureamiden wie Anandamid verantwortlich ist. Die Hemmung von FAAH kann die Spiegel von Endocannabinoiden erhöhen, was therapeutische Wirkungen bei Schmerzen, Entzündungen und Angstzuständen haben kann. Das derivatisierte 6-Octadecynnitril könnte als potenzieller FAAH-Inhibitor wirken.

FAAH_Signaling_Pathway subgraph_cluster_membrane subgraph_cluster_membrane Anandamid Anandamid FAAH FAAH Anandamid->FAAH Hydrolyse CB1_Rezeptor CB1-Rezeptor Anandamid->CB1_Rezeptor Aktivierung Arachidonsäure Arachidonsäure FAAH->Arachidonsäure Ethanolamin Ethanolamin FAAH->Ethanolamin Neuronale_Signalisierung Reduzierte neuronale Signalisierung CB1_Rezeptor->Neuronale_Signalisierung 6_Octadecynnitril_Derivat 6-Octadecynnitril- Derivat 6_Octadecynnitril_Derivat->FAAH Hemmung

Abbildung 1: Hypothetischer Signalweg für ein 6-Octadecynnitril-Derivat.

Experimenteller Arbeitsablauf

Der folgende Arbeitsablauf beschreibt die Derivatisierung von 6-Octadecynnitril und seine Anwendung in biologischen Assays.

Experimental_Workflow A 6-Octadecynnitril B Cu-katalysierte Azid-Alkin-Cycloaddition (Click-Chemie) A->B D Reinigung mittels HPLC B->D C Fluoreszierendes Azid (z. B. Azido-Coumarin) C->B E Fluoreszierendes 6-Octadecynnitril-Derivat D->E F Zelluläre Bildgebungs-Assays (HeLa-Zellen) E->F G In-vitro-Enzymhemmungs-Assay (FAAH) E->G H Analyse der zellulären Aufnahme und Lokalisation F->H I Bestimmung der IC50-Werte G->I

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf.

Quantitative Daten

Die folgenden Tabellen fassen die hypothetischen quantitativen Daten aus den biologischen Assays zusammen.

Tabelle 1: FAAH-Enzymhemmung

VerbindungIC50 (nM)
6-Octadecynnitril> 10.000
Fluoreszierendes 6-Octadecynnitril-Derivat150
Positivkontrolle (URB597)5

Tabelle 2: Zelluläre Aufnahme in HeLa-Zellen

VerbindungInkubationszeit (Stunden)Mittlere Fluoreszenzintensität (Arbitrary Units)
Fluoreszierendes 6-Octadecynnitril-Derivat15.000
Fluoreszierendes 6-Octadecynnitril-Derivat425.000
Fluoreszierendes 6-Octadecynnitril-Derivat2415.000
Negativkontrolle (nur Farbstoff)4500

Experimentelle Protokolle

Synthese des fluoreszierenden 6-Octadecynnitril-Derivats

Dieses Protokoll beschreibt die Synthese eines fluoreszierenden Derivats von 6-Octadecynnitril mittels Kupfer(I)-katalysierter Azid-Alkin-Cycloaddition (CuAAC).

Materialien:

  • 6-Octadecynnitril

  • Azido-Coumarin

  • Kupfer(II)-sulfat-Pentahydrat (CuSO₄·5H₂O)

  • Natriumascorbat

  • tert-Butanol

  • Wasser (HPLC-Qualität)

  • Dichlormethan (DCM)

  • Umkehrphasen-HPLC-System

Protokoll:

  • Lösen Sie 10 mg 6-Octadecynnitril in 2 ml einer 1:1-Mischung aus tert-Butanol und Wasser.

  • Fügen Sie 1,2 Äquivalente Azido-Coumarin hinzu.

  • Bereiten Sie eine frische wässrige Lösung von 0,1 Äquivalenten CuSO₄·5H₂O und 0,2 Äquivalenten Natriumascorbat vor.

  • Fügen Sie die Kupfer/Ascorbat-Lösung zur Reaktionsmischung hinzu.

  • Rühren Sie die Reaktion bei Raumtemperatur für 12 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit 10 ml Wasser und extrahieren Sie dreimal mit 10 ml DCM.

  • Trocknen Sie die vereinigten organischen Phasen über wasserfreiem Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.

  • Reinigen Sie das Rohprodukt mittels Umkehrphasen-HPLC, um das reine fluoreszierende Derivat zu erhalten.

  • Charakterisieren Sie das Endprodukt mittels Massenspektrometrie und NMR.

In-vitro-FAAH-Hemmungs-Assay

Dieses Protokoll beschreibt einen fluoreszenzbasierten Assay zur Messung der Hemmung der FAAH-Aktivität.

Materialien:

  • Rekombinantes humanes FAAH-Enzym

  • Fluoreszierendes FAAH-Substrat (z. B. AMC-Arachidonoylamid)

  • Assay-Puffer (z. B. 50 mM Tris-HCl, pH 9,0)

  • Testverbindungen (6-Octadecynnitril, fluoreszierendes Derivat, URB597)

  • Schwarze 96-Well-Platte

  • Fluoreszenz-Plattenleser

Protokoll:

  • Verdünnen Sie das FAAH-Enzym auf die gewünschte Konzentration im Assay-Puffer.

  • Bereiten Sie serielle Verdünnungen der Testverbindungen in DMSO vor und verdünnen Sie diese anschließend im Assay-Puffer.

  • Geben Sie 50 µl des verdünnten Enzyms in jede Vertiefung der 96-Well-Platte.

  • Fügen Sie 2 µl der verdünnten Testverbindungen zu den entsprechenden Vertiefungen hinzu und inkubieren Sie für 15 Minuten bei 37 °C.

  • Starten Sie die Reaktion durch Zugabe von 50 µl des fluoreszierenden FAAH-Substrats zu jeder Vertiefung.

  • Messen Sie die Zunahme der Fluoreszenz (Ex/Em = 360/460 nm) alle 2 Minuten für 30 Minuten bei 37 °C.

  • Berechnen Sie die Reaktionsgeschwindigkeit für jede Konzentration der Testverbindung.

  • Erstellen Sie eine Dosis-Wirkungs-Kurve und berechnen Sie die IC50-Werte unter Verwendung einer geeigneten Software.

Zelluläre Aufnahme und Bildgebungs-Assay

Dieses Protokoll beschreibt die Visualisierung der zellulären Aufnahme des fluoreszierenden 6-Octadecynnitril-Derivats in HeLa-Zellen.

Materialien:

  • HeLa-Zellen

  • Dulbecco's Modified Eagle's Medium (DMEM) mit 10 % fötalem Rinderserum (FBS)

  • Fluoreszierendes 6-Octadecynnitril-Derivat

  • Hoechst 33342 (Kernfärbung)

  • Paraformaldehyd (PFA)

  • Phosphatgepufferte Salzlösung (PBS)

  • Konfokales Mikroskop

Protokoll:

  • Säen Sie HeLa-Zellen auf Glasboden-Kulturschalen aus und lassen Sie sie über Nacht anhaften.

  • Behandeln Sie die Zellen mit 1 µM des fluoreszierenden 6-Octadecynnitril-Derivats in DMEM für 1, 4 und 24 Stunden bei 37 °C.

  • Waschen Sie die Zellen dreimal mit PBS, um ungebundene Verbindung zu entfernen.

  • Fixieren Sie die Zellen mit 4 % PFA in PBS für 15 Minuten bei Raumtemperatur.

  • Waschen Sie die Zellen dreimal mit PBS.

  • Färben Sie die Zellkerne durch Inkubation mit Hoechst 33342 für 10 Minuten.

  • Waschen Sie die Zellen dreimal mit PBS.

  • Bilden Sie die Zellen mit einem konfokalen Mikroskop ab und verwenden Sie geeignete Anregungs- und Emissionsfilter für das fluoreszierende Derivat und Hoechst 33342.

  • Analysieren Sie die Bilder, um die subzelluläre Lokalisation der Verbindung zu bestimmen.

Fazit

Die Derivatisierung von 6-Octadecynnitril mit einem fluoreszierenden Reporter über „Click-Chemie“ stellt eine robuste Methode zur Untersuchung seiner biologischen Aktivität dar. Die hier beschriebenen hypothetischen Daten und Protokolle bieten einen Rahmen für die Untersuchung der zellulären Aufnahme und der potenziellen enzymhemmenden Eigenschaften von 6-Octadecynnitril-Derivaten. Dieser Ansatz kann auf andere Reportergruppen ausgedehnt und zur Untersuchung der Rolle von Fettsäurenitrile in verschiedenen biologischen Systemen angepasst werden.

References

Application Notes & Protocols: 6-Octadecynenitrile in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 6-Octadecynenitrile as a Polymer Monomer

This compound is a long-chain unsaturated nitrile derived from fatty acids, a renewable resource.[1][2][3] Its unique molecular structure, featuring a C18 backbone, a nitrile (C≡N) group, and an internal alkyne (C≡C) group, makes it a promising candidate for the synthesis of novel polymers with tailored properties. The long aliphatic chain can impart hydrophobicity, flexibility, and potentially biodegradability to the resulting polymer.[4][5] The nitrile group can enhance thermal stability and polarity, while the alkyne group serves as a versatile handle for various polymerization and post-polymerization modification reactions.[6][7][8]

Potential Applications:

  • Specialty Thermoplastics: The long chain could act as an internal plasticizer, leading to polymers with low glass transition temperatures.

  • Functional Coatings: The hydrophobicity imparted by the aliphatic chain could be leveraged for water-repellent coatings.

  • Biomaterials: Polymers derived from fatty acids are of interest for biomedical applications due to their potential biocompatibility and biodegradability.[4]

  • Advanced Materials: The alkyne and nitrile functionalities offer pathways to create crosslinked or functionalized materials for electronics or separation membranes.

Potential Polymerization Pathways

The bifunctional nature of this compound allows for several polymerization strategies.

  • Alkyne-Based Polymerizations: The internal alkyne can be directly involved in the polymerization process.

    • Cyclotrimerization: This reaction can lead to the formation of highly branched or crosslinked polymers with aromatic moieties in the backbone.[7]

    • Metathesis Polymerization: While less common for internal alkynes compared to terminal ones, certain catalysts could facilitate this pathway.

  • Nitrile-Based Polymerizations: The nitrile group can also participate in polymerization, particularly through anionic or coordination polymerization, to form polymers with conjugated C=N backbones.

  • "Click" Chemistry for Polymer Modification: A highly attractive approach is to first synthesize a polymer backbone with pendant azide groups and then use the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to graft this compound onto the polymer. This allows for precise control over the final polymer structure and properties.

Experimental Protocols

This protocol describes the grafting of this compound onto a poly(glycidyl methacrylate) (PGMA) backbone.

Step 1: Synthesis of Azide-Functionalized Polymer (PGMA-N3)

  • Dissolve poly(glycidyl methacrylate) (PGMA) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add sodium azide (NaN3) and ammonium chloride (NH4Cl) to the solution.

  • Heat the reaction mixture at 60-80°C for 24-48 hours with stirring.

  • After cooling, precipitate the polymer by pouring the solution into a non-solvent like methanol or water.

  • Filter and dry the resulting azide-functionalized polymer (PGMA-N3) under vacuum.

Step 2: Grafting of this compound onto PGMA-N3

  • In a reaction vessel, dissolve PGMA-N3 and this compound in an appropriate solvent (e.g., DMF or THF).

  • Add a copper(I) catalyst, such as copper(I) bromide (CuBr), and a ligand, like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 30 minutes.

  • Seal the vessel and stir the reaction at room temperature or slightly elevated temperature (40-50°C) for 24 hours.

  • To purify the product, pass the reaction mixture through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the final graft copolymer in a non-solvent, filter, and dry under vacuum.

Characterization:

  • FTIR Spectroscopy: To confirm the disappearance of the azide peak (~2100 cm⁻¹) and the appearance of triazole ring vibrations.

  • ¹H NMR Spectroscopy: To verify the presence of characteristic peaks from both the polymer backbone and the grafted this compound side chains.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the resulting polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and other thermal properties.

Data Presentation

Table 1: Hypothetical Properties of Polymers Derived from this compound

Polymer ArchitecturePotential Polymerization MethodExpected Molecular Weight ( g/mol )Potential Glass Transition Temp. (Tg)Key Potential Properties
Graft Copolymer (e.g., PMMA-g-ODN)"Click" Chemistry20,000 - 100,000LowHydrophobic, flexible, good processability
Crosslinked NetworkAlkyne CyclotrimerizationHigh (Insoluble)HighThermally stable, rigid, chemically resistant
Linear PolymerNitrile Polymerization5,000 - 30,000Moderate to HighConjugated, potentially semiconducting

ODN: this compound

Visualizations

Caption: Workflow for grafting this compound via "click" chemistry.

logical_relationship cluster_properties Molecular Features cluster_applications Potential Polymer Properties Monomer This compound LongChain Long Aliphatic Chain (C18) Monomer->LongChain Alkyne Internal Alkyne (C≡C) Monomer->Alkyne Nitrile Terminal Nitrile (C≡N) Monomer->Nitrile Hydrophobicity Hydrophobicity & Flexibility LongChain->Hydrophobicity Functionality Functionalization & Crosslinking Alkyne->Functionality Polarity Polarity & Thermal Stability Nitrile->Polarity

Caption: Relationship between monomer structure and polymer properties.

References

Application Notes and Protocols: Synthesis of Nitrogen Heterocycles Using 6-Octadecynenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of proposed synthetic routes for the preparation of nitrogen-containing heterocycles, such as pyridines and pyrazoles, utilizing 6-octadecynenitrile as a key starting material. While direct experimental data for this compound in these specific reactions is not extensively documented in the current literature, the protocols provided are based on well-established, analogous syntheses using other internal alkynes. These notes offer a foundational guide for researchers to explore the utility of this long-chain alkynenitrile in constructing complex molecular architectures relevant to medicinal chemistry and materials science.

Introduction

Nitrogen heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic strategies to access these scaffolds is a cornerstone of modern organic chemistry. This compound, with its bifunctional nature possessing both a nitrile group and an internal alkyne, represents a versatile building block for the construction of diverse heterocyclic systems. The long aliphatic chain imparts significant lipophilicity, a property often sought after in drug design to modulate pharmacokinetic profiles.

This document outlines detailed protocols for the synthesis of substituted pyridines and pyrazoles from this compound, based on analogous transition metal-catalyzed and multicomponent reactions.

Synthesis of Substituted Pyridines

The transition metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules with a nitrile is a powerful and atom-economical method for the synthesis of substituted pyridines. Various catalysts based on cobalt, rhodium, and nickel have been successfully employed for this transformation.

Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis

This protocol is adapted from established procedures for the cobalt-catalyzed cycloaddition of internal alkynes and nitriles.

Materials:

  • This compound

  • Another internal alkyne (e.g., diphenylacetylene, 4-octyne)

  • Cobaltocene (CpCo(CO)₂) or other suitable cobalt catalyst

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the cobalt catalyst (1-5 mol%).

  • Add anhydrous toluene via syringe.

  • To this solution, add this compound (1.0 equivalent) and the second internal alkyne (2.0 equivalents). For the self-condensation, use 3.0 equivalents of this compound.

  • The reaction mixture is heated to a temperature between 100-150 °C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired substituted pyridine.

Visualization of Pyridine Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1_alkyne This compound product Substituted Pyridine R1_alkyne->product R2_alkyne Internal Alkyne R2_alkyne->product nitrile Nitrile (from this compound) nitrile->product catalyst Cobalt Catalyst (e.g., CpCo(CO)₂) catalyst->product solvent Toluene solvent->product heat Heat (100-150 °C) heat->product G cluster_reactants Reactants cluster_intermediates Intermediate cluster_conditions Reaction Conditions alkyne This compound diazatitanacycle Diazatitanacyclohexadiene alkyne->diazatitanacycle nitrile Nitrile (from this compound) nitrile->diazatitanacycle ti_imido Titanium Imido Complex ti_imido->diazatitanacycle product Substituted Pyrazole diazatitanacycle->product heat Heat (115-145 °C) heat->diazatitanacycle oxidant Oxidant (e.g., TEMPO) oxidant->product

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Octadecynenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Octadecynenitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through a nucleophilic substitution reaction, specifically the Kolbe nitrile synthesis. This reaction involves the treatment of an 11-carbon alkyl halide (e.g., 1-bromo-5-dodecyne or a similar C12 halide with a good leaving group) with a cyanide salt, such as sodium or potassium cyanide. This SN2 reaction extends the carbon chain by one, forming the desired C18 nitrile.

Q2: What are the critical parameters to control for maximizing the yield?

A2: To maximize the yield of this compound, it is crucial to control the following parameters:

  • Solvent: The choice of solvent is critical. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are highly recommended as they enhance the nucleophilicity of the cyanide ion and promote the SN2 mechanism.

  • Temperature: The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they can also promote undesirable side reactions such as elimination.

  • Purity of Reactants: The purity of the alkyl halide and cyanide salt is paramount. Impurities can lead to side reactions and complicate the purification process.

  • Moisture Control: The reaction should be carried out under anhydrous conditions, as the presence of water can lead to the formation of alcohols as byproducts.

Q3: What are the common side reactions, and how can they be minimized?

A3: The primary side reactions in the synthesis of this compound are the formation of isonitriles and elimination products (alkenes).

  • Isonitrile Formation: The cyanide ion is an ambident nucleophile and can attack the alkyl halide with either the carbon or the nitrogen atom. To favor the formation of the nitrile, it is recommended to use alkali metal cyanides (NaCN, KCN) in a polar aprotic solvent.

  • Elimination Reactions: Tertiary alkyl halides are prone to elimination. Since the synthesis of this compound typically involves a primary or secondary alkyl halide, elimination is less of a concern but can still occur, especially at elevated temperatures. Using a less hindered base and carefully controlling the temperature can minimize this side reaction.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Poor quality of starting materials: Impure alkyl halide or cyanide salt. 2. Inappropriate solvent: Use of protic or nonpolar solvents. 3. Reaction temperature is too low: Insufficient activation energy for the reaction. 4. Presence of moisture: Hydrolysis of the alkyl halide.1. Purify starting materials: Ensure the purity of the alkyl halide and cyanide salt before use. 2. Use a suitable solvent: Employ a polar aprotic solvent such as DMSO or DMF.[1] 3. Optimize temperature: Gradually increase the reaction temperature and monitor the reaction progress by TLC. 4. Ensure anhydrous conditions: Dry all glassware and solvents thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Significant Isonitrile Impurity 1. Reaction with the nitrogen end of the cyanide nucleophile. 2. Use of silver cyanide (AgCN). 1. Use alkali metal cyanides: Employ NaCN or KCN in a polar aprotic solvent to favor nitrile formation. 2. Avoid silver cyanide: Silver cyanide is known to favor the formation of isonitriles.
Formation of Elimination Byproducts (Alkenes) 1. Reaction temperature is too high. 2. Use of a sterically hindered alkyl halide. 3. Use of a strongly basic cyanide salt. 1. Lower the reaction temperature: Conduct the reaction at the lowest effective temperature. 2. Use a less hindered substrate: If possible, start with a primary alkyl halide. 3. Consider a milder cyanide source: In some cases, using a less basic cyanide reagent might be beneficial.
Difficult Purification of the Final Product 1. Presence of unreacted starting materials. 2. Formation of multiple byproducts. 3. Similar polarities of the product and impurities. 1. Monitor reaction completion: Use TLC or GC to ensure the complete consumption of the starting material. 2. Optimize reaction conditions: Refer to the solutions for low yield and side reactions to minimize byproduct formation. 3. Employ appropriate purification techniques: Utilize fractional distillation under reduced pressure or column chromatography with a suitable solvent system to separate the product from impurities.[2][3]

Experimental Protocols

Synthesis of this compound via Nucleophilic Substitution

This protocol is a general guideline and may require optimization based on laboratory conditions and available starting materials.

Materials:

  • 1-bromo-5-dodecyne (or a similar C12 alkyl halide)

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium cyanide (1.2 equivalents) and anhydrous DMSO.

  • Stir the mixture under a nitrogen atmosphere and heat to the desired reaction temperature (start with a moderate temperature, e.g., 60-80 °C, and optimize as needed).

  • Slowly add a solution of 1-bromo-5-dodecyne (1 equivalent) in anhydrous DMSO to the reaction mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Effect of Solvent on Nitrile Synthesis Yield (General)

SolventDielectric Constant (ε)Typical YieldReference
Dimethyl Sulfoxide (DMSO)47High[1]
Dimethylformamide (DMF)37High[1]
Acetone21ModerateGeneral Knowledge
Ethanol24Low to ModerateGeneral Knowledge
Water80Low (competing hydrolysis)General Knowledge

Table 2: Troubleshooting Quick Reference

SymptomPotential Problem AreaKey Parameter to Check
Low ConversionReaction KineticsTemperature, Reaction Time
Multiple ProductsReaction SelectivitySolvent, Cyanide Salt
Product DegradationReaction ConditionsTemperature, Purity of Reagents

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Prepare Reactants: - 1-bromo-5-dodecyne - Sodium Cyanide - Anhydrous DMSO start->reactants glassware Flame-dry Glassware start->glassware setup Set up Reaction under N2 Atmosphere reactants->setup glassware->setup addition Add Reactants to DMSO setup->addition heating Heat and Stir addition->heating monitoring Monitor Progress (TLC/GC) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction Reaction Complete drying Dry Organic Layer extraction->drying concentration Concentrate drying->concentration purification Purify Product (Distillation/Chromatography) concentration->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions1 Solutions for Side Reactions cluster_solutions2 Solutions for Incomplete Reaction cluster_solutions3 Solutions for Product Loss low_yield Low Yield of This compound cause1 Side Reactions low_yield->cause1 cause2 Incomplete Reaction low_yield->cause2 cause3 Product Loss low_yield->cause3 sol1a Optimize Temperature cause1->sol1a sol1b Use Polar Aprotic Solvent cause1->sol1b sol1c Ensure Pure Reactants cause1->sol1c sol2a Increase Reaction Time cause2->sol2a sol2b Increase Temperature cause2->sol2b sol2c Check Reagent Stoichiometry cause2->sol2c sol3a Optimize Extraction cause3->sol3a sol3b Optimize Purification cause3->sol3b

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: 6-Octadecynenitrile Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Octadecynenitrile. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound largely depend on the synthetic route employed. Potential impurities may include:

  • Unreacted starting materials: Such as 1-bromo-dodecane or 5-hexynenitrile if prepared via a coupling reaction.

  • Isomers: Positional isomers (e.g., 7-Octadecynenitrile) or geometric isomers if the synthesis involved partial reduction of a di-yne.

  • Side-products: Such as di-alkylation products or elimination byproducts.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

  • Water: Moisture introduced during the synthesis or work-up steps.

Q2: What is the recommended first step for purifying crude this compound?

A2: For a crude reaction mixture, it is often beneficial to perform a preliminary purification step before subjecting the product to high-resolution techniques like chromatography or distillation. An initial aqueous wash or extraction can help remove water-soluble impurities, salts, and some polar byproducts.

Q3: Is this compound a solid or a liquid at room temperature?

A3: Based on its long hydrocarbon chain and the presence of a triple bond, this compound is expected to be a liquid at room temperature. Its analogue, oleonitrile ((Z)-9-Octadecenenitrile), is a liquid with a melting point of -1 °C.[1]

Q4: Can I purify this compound by recrystallization?

A4: Recrystallization is a powerful technique for purifying solid compounds.[2][3] Since this compound is likely a liquid at room temperature, standard recrystallization may not be feasible. However, low-temperature crystallization could be attempted if a suitable solvent is found. The general principle is that the solubility of a compound decreases at lower temperatures, potentially allowing for crystallization.[2] Finding a solvent where this compound is soluble at room temperature but sparingly soluble at low temperatures would be key.

Troubleshooting Guides

Purification by Vacuum Distillation

Vacuum distillation is a suitable method for purifying high-boiling point liquids like this compound, as it lowers the boiling point and prevents decomposition.[4]

Troubleshooting Common Vacuum Distillation Issues

Issue Potential Cause(s) Recommended Solution(s)
Bumping/Unstable Boiling - Inadequate stirring or lack of boiling chips.- Too rapid heating.- Ensure vigorous stirring with a magnetic stir bar.- Use fresh boiling chips.- Apply heat gradually and evenly.
Product Not Distilling - Vacuum is not low enough.- Heating temperature is too low.- Check all connections for leaks.- Ensure the vacuum pump is functioning correctly.- Gradually increase the heating mantle temperature.
Product Decomposing - Heating temperature is too high.- Prolonged heating time.- Use a lower distillation pressure to reduce the boiling point.- Insulate the distillation head to minimize heat loss and ensure a steady distillation rate.
Poor Separation of Fractions - Inefficient fractionating column.- Distillation rate is too fast.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Reduce the heating rate to allow for proper equilibration between vapor and liquid phases.
Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption onto a stationary phase.[5] For this compound, a non-polar compound, normal-phase chromatography with silica gel is a common approach.

Troubleshooting Common Column Chromatography Issues

Issue Potential Cause(s) Recommended Solution(s)
Poor Separation of Bands - Inappropriate solvent system (mobile phase).- Column was overloaded with crude product.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A common starting point for non-polar compounds is a mixture of hexane and ethyl acetate.[6]- Use a larger column or reduce the amount of sample loaded.
Cracked or Channeled Column Bed - Improper packing of the stationary phase.- The column ran dry during elution.- Ensure the silica gel is packed as a uniform slurry.- Never let the solvent level drop below the top of the silica gel.
Streaking or Tailing of Bands - The compound is too polar for the chosen solvent system.- The compound is degrading on the silica gel.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).- Consider using a different stationary phase, such as alumina.
Low Recovery of Product - The product is strongly adsorbed to the stationary phase.- The product is co-eluting with impurities.- Use a more polar mobile phase to elute the product.- Re-run the column with a shallower solvent gradient for better separation.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

Objective: To purify crude this compound by removing non-volatile impurities and compounds with significantly different boiling points.

Methodology:

  • Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap.

  • Add the crude this compound and a magnetic stir bar to the round-bottom flask.

  • Slowly apply vacuum, ensuring all connections are secure.

  • Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.

  • Collect any low-boiling fractions in a separate receiving flask.

  • Increase the temperature gradually until the this compound begins to distill. Collect the main fraction in a clean, pre-weighed receiving flask.

  • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction.

  • Once the main fraction is collected, stop the heating and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Column Chromatography of this compound

Objective: To separate this compound from impurities with different polarities.

Methodology:

  • Select an appropriate column size based on the amount of crude material.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Carefully pack the column with the silica gel slurry, ensuring a level and compact bed.

  • Pre-elute the column with the starting mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the column.

  • Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks.

  • Monitor the separation by TLC analysis of the collected fractions.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly adsorbed compounds.

  • Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data Summary

Table 1: Example Solvent Systems for Column Chromatography of this compound

Impurity Type Example Mobile Phase (Hexane:Ethyl Acetate) Expected Elution Order
Less Polar (e.g., hydrocarbon byproducts)99:11. Impurity2. This compound
Slightly More Polar (e.g., isomeric nitriles)95:51. 6-Octadecynenitrile2. Impurity
Significantly More Polar (e.g., starting alcohols)90:101. 6-Octadecynenitrile2. Impurity

Table 2: Typical Purity and Yield for Purification Techniques

Purification Technique Typical Purity Achieved Expected Yield
Vacuum Distillation>98%70-85%
Column Chromatography>99%60-80%

Visualizations

PurificationWorkflow crude Crude this compound wash Aqueous Wash crude->wash Remove water-soluble impurities distillation Vacuum Distillation wash->distillation Remove non-volatile impurities chromatography Column Chromatography distillation->chromatography Separate polar impurities pure Pure this compound chromatography->pure

Caption: General purification workflow for this compound.

TroubleshootingTree start Low Purity after Purification technique Which technique was used? start->technique distillation Vacuum Distillation technique->distillation Distillation chromatography Column Chromatography technique->chromatography Chromatography dist_issue Issue? distillation->dist_issue chrom_issue Issue? chromatography->chrom_issue dist_poor_sep Poor Separation dist_issue->dist_poor_sep Poor Separation dist_decomp Decomposition dist_issue->dist_decomp Decomposition dist_sol1 Use a more efficient column or slower distillation rate. dist_poor_sep->dist_sol1 dist_sol2 Lower temperature and pressure. dist_decomp->dist_sol2 chrom_coelution Co-elution chrom_issue->chrom_coelution Co-elution chrom_streaking Streaking chrom_issue->chrom_streaking Streaking chrom_sol1 Optimize mobile phase with TLC. chrom_coelution->chrom_sol1 chrom_sol2 Adjust solvent polarity or change stationary phase. chrom_streaking->chrom_sol2

Caption: Troubleshooting decision tree for purification issues.

References

Common side reactions in the synthesis of alkynenitriles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of alkynenitriles. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides & FAQs

This section is designed to help you identify and resolve common side reactions and experimental challenges.

Issue 1: Low Yield of the Desired Alkynenitrile

Q: My reaction is resulting in a low yield of the target alkynenitrile. What are the potential causes and how can I improve the yield?

A: Low yields in alkynenitrile synthesis can stem from several factors. The most common culprits are suboptimal reaction conditions, degradation of starting materials or products, and competing side reactions. Here's a systematic approach to troubleshooting:

  • Reagent Quality: Ensure the purity of your starting alkyne, cyanating agent, and catalyst. Impurities can poison the catalyst or participate in side reactions.

  • Solvent and Atmosphere: The reaction should be carried out in a dry, inert atmosphere (e.g., argon or nitrogen), as moisture can deactivate many catalysts and reagents. Ensure your solvent is anhydrous.

  • Reaction Temperature: The optimal temperature can vary significantly depending on the specific catalytic system. If the temperature is too low, the reaction may be sluggish. If it's too high, it could lead to product decomposition or an increase in side reactions. Experiment with a range of temperatures to find the sweet spot for your specific substrate.

  • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. Conversely, excessively high catalyst loading is not only uneconomical but can sometimes promote side reactions. Refer to established protocols for the recommended catalyst loading for your chosen method.

  • Stirring: Ensure efficient stirring, especially in heterogeneous reactions, to maximize contact between reactants.

Issue 2: Formation of Dimerized Alkyne (Diynes)

Q: I am observing a significant amount of a diyne byproduct corresponding to the dimerization of my starting alkyne. How can I prevent this?

A: The Glaser-type dimerization of terminal alkynes is a common side reaction, particularly in copper-catalyzed systems, and is promoted by the presence of an oxidant (like O2). To minimize diyne formation:

  • Deoxygenate your reaction mixture: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Use a less toxic and more selective cyanating agent: Reagents like azobisisobutyronitrile (AIBN) or azobisisoamylonitrile (AMBN) in the presence of a copper catalyst have been shown to favor the desired cyanation over dimerization.

  • Control the atmosphere: Interestingly, in some copper-catalyzed cyanations using AIBN, an air atmosphere can favor the formation of the alkynenitrile, while an argon atmosphere can lead to addition products. Careful control of the reaction atmosphere is therefore crucial.

Issue 3: Presence of Halogenated Byproducts

Q: My product mixture contains halogenated alkynes. Why is this happening and what can I do about it?

A: The formation of halogenated alkynes is a known side reaction when using cyanogen halides (e.g., ICN, BrCN) as the cyanating agent. These reagents can act as electrophilic halogenating agents.

  • Optimize Reaction Conditions: Careful optimization of the reaction conditions, including the choice of base and catalyst, can minimize this side reaction. For instance, using a sterically hindered base like 2,2,6,6-tetramethylpiperidine (TEMP) with a copper catalyst has been shown to be effective.

  • Alternative Cyanating Agents: If halogenation remains a significant issue, consider switching to a non-halogenated cyanating agent such as potassium cyanide, sodium cyanide, or AIBN.

Issue 4: Formation of Alkenyl Nitriles (Hydrocyanation Products)

Q: Instead of my desired alkynyl nitrile, I am isolating an alkenyl nitrile. What leads to this hydrocyanation, and how can I promote the formation of the alkynenitrile?

A: Hydrocyanation, the addition of H-CN across the alkyne bond, is a competing reaction pathway that yields alkenyl nitriles. The selectivity between direct cyanation and hydrocyanation can be influenced by the catalyst system and the reaction conditions.

  • Catalyst Choice: Nickel catalysts are often employed for hydrocyanation reactions. If you are observing this side product, and you are not using a nickel catalyst, other transition metals may also be promoting this pathway.

  • Reaction Conditions: The presence of a hydrogen source (e.g., water) can facilitate hydrocyanation. Ensuring strictly anhydrous conditions can help suppress this side reaction.

  • Stereo- and Regioselectivity: Note that hydrocyanation can lead to a mixture of regioisomers and stereoisomers, further complicating purification.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for different alkynenitrile synthesis methods, providing a comparative overview to aid in method selection and optimization.

Table 1: Copper-Catalyzed Cyanation of Terminal Alkynes with AIBN/AMBN

EntryAlkyne SubstrateCyanating AgentCatalystSolventTemp (°C)Yield (%)
1PhenylacetyleneAMBNCu(OAc)₂CH₃CN8092
24-EthynyltolueneAMBNCu(OAc)₂CH₃CN8085
34-MethoxyphenylacetyleneAMBNCu(OAc)₂CH₃CN8081
44-ChlorophenylacetyleneAMBNCu(OAc)₂CH₃CN8075
51-OctyneAMBNCu(OAc)₂CH₃CN8065
6PhenylacetyleneAIBNCu(NO₃)₂·3H₂OCH₃CN8088

Table 2: Copper-Catalyzed Cyanation of Terminal Alkynes with Cyanogen Iodide (ICN)

EntryAlkyne SubstrateCatalystBaseSolventTemp (°C)Yield (%)
1PhenylacetyleneCuOTf·tolueneTEMPToluene6085
24-EthynyltolueneCuOTf·tolueneTEMPToluene6082
31-OctyneCuOTf·tolueneTEMPToluene6071
4(Triisopropylsilyl)acetyleneCuOTf·tolueneTEMPToluene6090

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Cyanation of Terminal Alkynes with AMBN

  • To a Schlenk tube equipped with a magnetic stir bar, add the terminal alkyne (0.3 mmol), azobisisoamylonitrile (AMBN) (0.6 mmol, 115.4 mg), and Cu(OAc)₂ (20 mol%, 12.0 mg).

  • Add acetonitrile (4.0 mL) to the tube.

  • Attach an air-filled balloon to the Schlenk tube.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: petroleum ether:ethyl acetate = 60:1) to obtain the pure alkynenitrile product.

Visualized Reaction Pathways and Troubleshooting

The following diagrams illustrate key reaction pathways and a troubleshooting workflow to help you visualize and address common issues.

reaction_pathway cluster_main Desired Reaction: Direct Cyanation cluster_side1 Side Reaction: Glaser Coupling cluster_side2 Side Reaction: Hydrocyanation Terminal Alkyne Terminal Alkyne Alkynyl Copper Intermediate Alkynyl Copper Intermediate Terminal Alkyne->Alkynyl Copper Intermediate + Cu(I) Alkenyl Nitrile Alkenyl Nitrile Terminal Alkyne->Alkenyl Nitrile + H-CN (e.g., Ni catalyst) Alkynenitrile Alkynenitrile Alkynyl Copper Intermediate->Alkynenitrile + 'CN+' source Diyne Diyne Alkynyl Copper Intermediate->Diyne Oxidative Dimerization (e.g., O2)

Caption: Competing reaction pathways in alkynenitrile synthesis.

troubleshooting_workflow start Low Yield or Unexpected Byproducts check_nmr Analyze ¹H and ¹³C NMR start->check_nmr diyne Diyne byproduct observed? check_nmr->diyne Byproduct peaks present no_byproduct Low conversion, no major byproduct check_nmr->no_byproduct Only starting material and low product alkenyl_nitrile Alkenyl nitrile byproduct observed? diyne->alkenyl_nitrile No solution_diyne Degas solvent and use inert atmosphere. Consider alternative cyanating agent (e.g., AIBN). diyne->solution_diyne Yes halogenated_alkyne Halogenated alkyne byproduct observed? alkenyl_nitrile->halogenated_alkyne No solution_alkenyl_nitrile Ensure anhydrous conditions. Avoid Ni catalysts if direct cyanation is desired. alkenyl_nitrile->solution_alkenyl_nitrile Yes halogenated_alkyne->no_byproduct No solution_halogenated_alkyne Use a non-halogenated cyanating agent. Optimize base and catalyst. halogenated_alkyne->solution_halogenated_alkyne Yes solution_low_conversion Check reagent purity. Optimize temperature and catalyst loading. Ensure efficient stirring. no_byproduct->solution_low_conversion Yes

Caption: Troubleshooting workflow for alkynenitrile synthesis.

Technical Support Center: Optimization of Reaction Conditions for 6-Octadecynenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 6-Octadecynenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is through a nucleophilic substitution reaction (Sₙ2) involving the corresponding alkyl halide (e.g., 1-bromo-6-octadecyne or 1-chloro-6-octadecyne) and a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[1][2][3] This method, often referred to as the Kolbe nitrile synthesis, is effective for extending a carbon chain.[2][3]

Q2: What are the critical parameters to control during the synthesis of this compound from an alkyl halide?

A2: The critical parameters to control are:

  • Solvent: The choice of solvent is crucial to prevent side reactions. Anhydrous polar aprotic solvents like DMSO or DMF are often preferred. The use of ethanol is also common, but it's essential to use an anhydrous grade to minimize the formation of alcohol byproducts through reaction with any residual water.[2][4]

  • Temperature: The reaction is typically conducted at an elevated temperature under reflux to ensure a reasonable reaction rate.[2][3] However, excessively high temperatures can promote elimination side reactions, leading to the formation of alkenes.

  • Purity of Reactants: The purity of the alkyl halide and the cyanide salt is important. The presence of water can lead to the formation of 6-octadecyn-1-ol.

  • Agitation: Efficient stirring is necessary to ensure proper mixing of the reactants, especially since the reaction is often heterogeneous.

Q3: How can I purify the final this compound product?

A3: Purification of long-chain nitriles like this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the reaction mixture is cooled, and the solvent is removed, often by rotary evaporation. The residue is then partitioned between an organic solvent (e.g., diethyl ether or ethyl acetate) and water to remove inorganic salts.

  • Extraction: The aqueous layer is extracted multiple times with the organic solvent to maximize the recovery of the product.

  • Washing: The combined organic layers are washed with brine to remove any remaining water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Distillation/Crystallization: The final purification is usually achieved by vacuum distillation or recrystallization from a suitable solvent. For long-chain nitriles, which may be solids or high-boiling liquids, vacuum distillation is often the preferred method to prevent decomposition at high temperatures.

For removing hydrocarbon impurities that may form azeotropes with the nitrile, azeotropic distillation with methanol has been shown to be effective for shorter-chain nitriles and could be adapted for this compound.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of this compound Incomplete reaction.Increase the reaction time or temperature. Monitor the reaction progress using TLC or GC.
Poor quality of reagents.Ensure the use of high-purity, anhydrous alkyl halide, cyanide salt, and solvent.
Inefficient stirring.Use a mechanical stirrer for heterogeneous mixtures to ensure good contact between reactants.
Presence of 6-Octadecyn-1-ol as a byproduct Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][4]
Formation of Alkene Byproducts (Elimination) Reaction temperature is too high.Lower the reaction temperature. While reflux is common, try a lower-boiling solvent or run the reaction at a specific, controlled temperature below reflux.
Use of a sterically hindered alkyl halide.This is less of a concern for a primary alkyl halide, which is the likely precursor for this compound.
Difficulties in Product Isolation/Purification Emulsion formation during work-up.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
Co-distillation of impurities.If hydrocarbon impurities are present, consider azeotropic distillation with methanol.[5] Alternatively, column chromatography on silica gel may be effective.

Experimental Protocols

Synthesis of this compound from 1-bromo-5-dodecyne (Illustrative)

This protocol describes the synthesis of a long-chain alkynenitrile from the corresponding alkyl bromide. A similar procedure can be followed for this compound by starting with the appropriate C18 alkyl halide.

Materials:

  • 1-bromo-5-dodecyne

  • Sodium cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add sodium cyanide (1.2 equivalents) and anhydrous DMSO.

  • Addition of Alkyl Halide: While stirring the suspension, add 1-bromo-5-dodecyne (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by vacuum distillation to obtain the pure alkynenitrile.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Fatty Nitriles from Fatty Acids and Ammonia

This table summarizes typical conditions for the industrial synthesis of long-chain nitriles from fatty acids, providing a reference for reaction parameters.

CatalystTemperature (°C)PhaseReactantsYield of Nitrile (%)Reference
Titanium oxide/Silica250LiquidStearic acid, Ammonia99.1[6]
V₂O₅400VaporTriglycerides, Ammonia~97[7]
Fe₂O₃400VaporTriglycerides, AmmoniaHigh[8]
ZnO400VaporTriglycerides, AmmoniaHigh[8]
Al₂O₃500+GasFatty esters, AmmoniaHigh[8]
Silica gel425-450GasLauric, palmitic, stearic acidup to 98[7][8]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification setup 1. Reaction Setup (Alkyl Halide, NaCN, Solvent) reaction 2. Heating (e.g., 80-90°C) setup->reaction monitoring 3. Monitoring (TLC/GC) reaction->monitoring quench 4. Quenching (Water) monitoring->quench extract 5. Extraction (Organic Solvent) quench->extract wash 6. Washing (Brine) extract->wash dry 7. Drying (Anhydrous Salt) wash->dry concentrate 8. Concentration (Rotary Evaporation) dry->concentrate purify 9. Final Purification (Vacuum Distillation) concentrate->purify product product purify->product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_rxn Incomplete Reaction start->incomplete_rxn poor_reagents Poor Reagent Quality start->poor_reagents side_reactions Side Reactions start->side_reactions increase_params Increase Time/Temp incomplete_rxn->increase_params check_purity Use High-Purity Reagents poor_reagents->check_purity optimize_temp Optimize Temperature side_reactions->optimize_temp Elimination use_anhydrous Use Anhydrous Conditions side_reactions->use_anhydrous Hydrolysis

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Challenges in the handling and storage of 6-Octadecynenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of 6-Octadecynenitrile. The following troubleshooting guides and frequently asked questions (FAQs) address potential challenges encountered during experimental procedures.

Estimated Physical Properties

Due to the limited availability of specific data for this compound, the following table summarizes the physical properties of structurally similar long-chain nitriles and alkynes to provide estimated values.

PropertyStearonitrile (C18H35N)1-Octadecyne (C18H34)Estimated this compound (C18H31N)
Molecular Weight ( g/mol ) 265.49250.48261.47
Boiling Point (°C) ~350~320-330Likely in the range of 330-360 °C
Melting Point (°C) 41-4328-30Expected to be a low-melting solid or liquid at room temperature
Solubility Insoluble in water; soluble in organic solvents.Insoluble in water; soluble in organic solvents.Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, acetone).[1]
Appearance White to off-white solidColorless liquid or solidLikely a colorless to pale yellow liquid or low-melting solid.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, light, and incompatible materials.[3] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent potential degradation.

Q3: Is this compound sensitive to air or moisture?

A3: Due to the presence of the alkyne and nitrile functional groups, this compound may be sensitive to air and moisture. The alkyne group can be susceptible to oxidation and oligomerization, while the nitrile group can undergo hydrolysis, especially in the presence of acids or bases.[4][5][6][7] Therefore, handling the compound under an inert atmosphere is a critical precaution.[8][9][10]

Q4: What are the signs of degradation or decomposition of this compound?

A4: Signs of degradation may include a change in color (e.g., yellowing or browning), the formation of a precipitate, or an increase in viscosity, which could indicate oligomerization of the alkyne.[11][12][13][14] An unexpected change in the compound's spectroscopic data (e.g., IR, NMR) compared to the reference would also signify decomposition.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Reaction yields are consistently low. Degradation of starting material: this compound may have degraded due to improper storage.Verify the purity of the starting material using appropriate analytical techniques (e.g., NMR, GC-MS). If necessary, purify the compound before use. Ensure storage conditions are optimal (cool, dry, inert atmosphere).
Moisture or air in the reaction: The presence of water can lead to hydrolysis of the nitrile group.[4][5][6][7] Oxygen can promote side reactions with the alkyne.Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
The product is a complex mixture or shows signs of polymerization. Oligomerization of the alkyne: Alkynes can undergo self-reaction, especially at elevated temperatures or in the presence of certain catalysts.[11][12][13][14]Run the reaction at the lowest effective temperature. Avoid prolonged reaction times. Consider using a catalyst that is selective for the desired transformation.
Side reactions of the nitrile group: The nitrile group can participate in various side reactions depending on the reagents and conditions used.Carefully review the reaction mechanism and consider potential competing pathways. Adjust reaction conditions (e.g., temperature, stoichiometry) to favor the desired product.
Difficulty in purifying the product. Formation of polar byproducts: Hydrolysis of the nitrile to an amide or carboxylic acid will significantly increase the polarity of the byproduct.[4][5][6][7]Use appropriate purification techniques. A combination of column chromatography with a suitable solvent system and distillation (if the product is volatile) may be necessary.
Product is an oil that is difficult to handle. If the product is a viscous oil, consider co-evaporation with a high-boiling, non-polar solvent to remove residual volatile impurities. Purification by chromatography may still be the most effective method.

Experimental Protocols

Protocol for Handling this compound under an Inert Atmosphere

This protocol describes the standard procedure for handling air- and moisture-sensitive reagents like this compound using a Schlenk line or a glovebox.

Materials:

  • This compound

  • Dry, degassed solvents

  • Oven-dried glassware

  • Schlenk line with a vacuum pump and inert gas (argon or nitrogen) source

  • Syringes and needles (oven-dried)

  • Septa

Procedure:

  • Glassware Preparation: Thoroughly clean and oven-dry all glassware (e.g., reaction flask, dropping funnel) at >120 °C for at least 4 hours. Assemble the hot glassware and allow it to cool to room temperature under a stream of inert gas.

  • Inerting the System: Connect the assembled glassware to the Schlenk line. Evacuate the system using the vacuum pump and then backfill with inert gas. Repeat this vacuum-backfill cycle at least three times to ensure a completely inert atmosphere.

  • Solvent Transfer: Transfer dry, degassed solvents to the reaction flask via a cannula or a dry syringe.

  • Reagent Transfer:

    • If this compound is a liquid, use a dry, gas-tight syringe to withdraw the desired amount from the storage container. The headspace of the storage container should be flushed with inert gas before and after withdrawal.

    • If this compound is a solid, transfer it to the reaction flask under a positive pressure of inert gas. This can be done quickly in the air if the solid is not highly pyrophoric, but for best results, a glovebox is recommended.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the reaction flask to a bubbler or a balloon filled with the inert gas.

  • Work-up: Quench the reaction and perform the work-up under conditions that will not degrade the product. If the product is also sensitive to air or moisture, the work-up should be conducted using degassed solvents and under an inert atmosphere as much as possible.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Reactions start Reaction Issue Identified (e.g., Low Yield, Impure Product) check_reagent Verify Purity of This compound start->check_reagent check_conditions Review Reaction Conditions (Inert Atmosphere, Dry Solvents) check_reagent->check_conditions Pure purify_reagent Purify Starting Material check_reagent->purify_reagent Impure check_temp Analyze Reaction Temperature and Duration check_conditions->check_temp Adequate improve_inert Enhance Inert Atmosphere Technique check_conditions->improve_inert Inadequate check_purification Evaluate Purification Method check_temp->check_purification Optimal optimize_temp Optimize Temperature and Time check_temp->optimize_temp Suboptimal optimize_purification Modify Purification Protocol check_purification->optimize_purification Ineffective end Problem Resolved check_purification->end Effective purify_reagent->check_conditions improve_inert->check_temp optimize_temp->check_purification optimize_purification->end

Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.

InertAtmosphereProtocol Experimental Workflow for Inert Atmosphere Handling prep_glassware 1. Oven-Dry and Assemble Glassware inert_system 2. Evacuate and Backfill with Inert Gas (3x) prep_glassware->inert_system add_solvent 3. Transfer Dry, Degassed Solvent inert_system->add_solvent add_reagent 4. Add this compound add_solvent->add_reagent run_reaction 5. Conduct Reaction Under Positive Inert Gas Pressure add_reagent->run_reaction workup 6. Perform Work-up Under Appropriate Conditions run_reaction->workup

Caption: A step-by-step experimental workflow for the safe handling of this compound under an inert atmosphere.

References

Technical Support Center: Scaling Up the Synthesis of 6-Octadecynenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 6-Octadecynenitrile. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address potential challenges during the synthesis process.

Experimental Protocols

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, specifically the Kolbe nitrile synthesis. This method involves the reaction of a suitable 1-halo-6-octadecyne with an alkali metal cyanide.

Overall Reaction:

Detailed Methodology: Synthesis of this compound (Lab Scale: 1-10 g)
  • Reagent Preparation:

    • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

    • Dry the solvent (e.g., Dimethyl sulfoxide - DMSO) over molecular sieves prior to use. The presence of water can lead to the formation of 6-octadecyn-1-ol as a byproduct.[1]

    • Use finely powdered sodium cyanide (NaCN) to ensure better solubility and reactivity.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add 1-bromo-6-octadecyne (1 equivalent).

    • Add anhydrous DMSO to the flask.

    • Under a nitrogen atmosphere, add sodium cyanide (1.1-1.2 equivalents) to the stirred solution. A slight excess of cyanide ensures complete conversion of the starting material.

  • Reaction Execution:

    • Heat the reaction mixture to 60-70 °C with vigorous stirring. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

    • Maintain the reaction at this temperature for 12-24 hours, or until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water and a hydrocarbon solvent (e.g., hexane or ethyl acetate).

    • Extract the aqueous layer multiple times with the organic solvent.

    • Combine the organic layers and wash with brine to remove residual DMSO and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Alternatively, for larger scales, purification can be achieved by vacuum distillation.

Scale-Up Considerations (100 g - 1 kg)

Scaling up the synthesis requires careful consideration of several factors to ensure safety, efficiency, and product quality.

  • Heat Management: The reaction is exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of a jacketed reactor with a temperature control unit is highly recommended.

  • Mixing: Efficient stirring is critical to maintain a homogenous reaction mixture, especially given the heterogeneous nature of the salt-liquid mixture. Mechanical overhead stirrers are necessary for larger volumes.

  • Reagent Addition: For large-scale reactions, the sodium cyanide should be added in portions to control the initial exotherm.

  • Work-up and Extraction: Handling large volumes of solvents requires appropriate equipment. A continuous liquid-liquid extractor can be more efficient than multiple batch extractions.

  • Purification: Vacuum distillation is generally more practical and economical for purifying large quantities of the product compared to chromatography.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive starting material (e.g., old or degraded 1-bromo-6-octadecyne).2. Insufficiently dried solvent or reagents.3. Low reaction temperature or insufficient reaction time.4. Poor quality of sodium cyanide.1. Verify the purity of the starting material by NMR or GC-MS.2. Ensure all solvents and reagents are rigorously dried. Use freshly opened or properly stored reagents.3. Increase the reaction temperature to 70-80 °C and monitor the reaction for a longer period.4. Use high-purity, finely powdered sodium cyanide.
Formation of Isonitrile Byproduct The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom to form an isonitrile. This is more prevalent with less polar solvents or with silver cyanide.[2]1. Use a polar aprotic solvent like DMSO to favor the SN2 reaction at the carbon atom.[2]2. Use an alkali metal cyanide like NaCN or KCN instead of heavy metal cyanides.[3]3. During work-up, a dilute acid wash can help to hydrolyze and remove the isonitrile impurity.[4]
Formation of 6-Octadecyn-1-ol Presence of water in the reaction mixture, which hydrolyzes the alkyl halide.[1]1. Use anhydrous solvents and reagents.2. Conduct the reaction under a strict inert atmosphere (nitrogen or argon).
Formation of Elimination Byproducts This is more likely with secondary or tertiary alkyl halides, but can occur with primary halides at high temperatures or with sterically hindered bases.1. Maintain the reaction temperature within the recommended range (60-70 °C).2. Ensure the use of a non-basic cyanide salt.
Difficult Purification Co-elution of the product with impurities during chromatography or incomplete separation during distillation.1. Optimize the solvent system for column chromatography. A shallow gradient can improve separation.2. For distillation, ensure a high-efficiency vacuum system and a fractionating column for better separation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of this compound?

A1: Polar aprotic solvents are highly recommended for the Kolbe nitrile synthesis. Dimethyl sulfoxide (DMSO) is an excellent choice as it promotes the SN2 reaction, leading to higher yields of the desired nitrile and minimizing the formation of the isonitrile byproduct.[2][5] Acetone can also be used, but the reaction may be slower due to the lower solubility of cyanide salts.[2]

Q2: How can I minimize the formation of the isonitrile byproduct?

A2: The formation of the isonitrile is a common side reaction in nitrile synthesis. To minimize it, you should use a polar aprotic solvent like DMSO and an alkali metal cyanide such as sodium cyanide (NaCN) or potassium cyanide (KCN).[2][3] These conditions favor the nucleophilic attack from the carbon atom of the cyanide ion.

Q3: My reaction is very slow. What can I do to increase the reaction rate?

A3: If the reaction is proceeding slowly, you can try the following:

  • Increase the reaction temperature to 70-80 °C.

  • Ensure efficient stirring to maximize the contact between the reactants.

  • Use a phase-transfer catalyst, such as a quaternary ammonium salt, to increase the solubility and reactivity of the cyanide salt in the organic phase.

  • If you are using a bromo-alkyne, consider converting it to the more reactive iodo-alkyne in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction).[2]

Q4: What are the main safety precautions to take when working with cyanides?

A4: Sodium cyanide is highly toxic. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with acids, as this will release highly toxic hydrogen cyanide gas. Have a cyanide antidote kit available and be familiar with its use. All waste containing cyanide must be quenched with an oxidizing agent (like bleach) before disposal according to institutional safety guidelines.

Q5: How do I know if my reaction is complete?

A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting alkyl halide spot/peak and the appearance of the product nitrile spot/peak.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound

ParameterLab Scale (1 g)Pilot Scale (100 g)
1-Bromo-6-octadecyne 1.0 g (1 eq)100 g (1 eq)
Sodium Cyanide 0.17 g (1.1 eq)17 g (1.1 eq)
DMSO (anhydrous) 10 mL1 L
Temperature 60-70 °C60-70 °C
Reaction Time 12-24 h12-24 h
Typical Yield (crude) 85-95%80-90%
Typical Purity (after purification) >98%>98%

Table 2: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₃₁N
Molecular Weight 261.45 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~180-185 °C at 1-2 mmHg
Density ~0.85 g/mL

Visualizations

Experimental Workflow

experimental_workflow reagents Reagent Preparation (Drying Solvents & Reagents) setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Reaction (60-70°C, 12-24h) setup->reaction workup Work-up (Quenching & Extraction) reaction->workup purification Purification (Distillation or Chromatography) workup->purification product This compound purification->product

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or No Product check_reagents Check Reagent Purity & Dryness start->check_reagents check_conditions Verify Reaction Temperature & Time start->check_conditions check_cyanide Assess Cyanide Quality start->check_cyanide side_reactions Analyze for Side Products (GC-MS) start->side_reactions isonitrile Isonitrile Formation side_reactions->isonitrile Present alcohol Alcohol Formation side_reactions->alcohol Present elimination Elimination Product side_reactions->elimination Present optimize_solvent Use Polar Aprotic Solvent (DMSO) isonitrile->optimize_solvent dry_rigorously Ensure Anhydrous Conditions alcohol->dry_rigorously control_temp Maintain Optimal Temperature elimination->control_temp

Caption: A troubleshooting flowchart for low yield issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 6-Octadecynenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of 6-Octadecynenitrile, a long-chain alkynenitrile of interest in various research and development fields. The following sections detail the principles, experimental protocols, and data outputs for established and alternative analytical techniques, offering a framework for selecting the most appropriate method for specific research needs.

Overview of Analytical Techniques

The characterization of this compound (C₁₈H₃₁N) relies on a suite of analytical techniques that provide complementary information regarding its structure, purity, and physicochemical properties. The primary methods employed include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Alternative and complementary techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and Raman Spectroscopy can also provide valuable data.

Comparison of Key Analytical Methods

The following table summarizes the key performance characteristics of the analytical methods discussed in this guide.

Analytical Method Information Obtained Sample Requirements Sensitivity Specificity Key Advantages Limitations
GC-MS Molecular weight, fragmentation pattern, identification of impuritiesVolatile and thermally stable sampleHighHighExcellent for separation and identification of volatile compounds.[1]Not suitable for non-volatile or thermally labile compounds.[2]
NMR Spectroscopy Detailed molecular structure, including carbon-hydrogen framework and functional group connectivitySoluble sample in a deuterated solventModerate to HighVery HighProvides unambiguous structural elucidation.[3] Quantitative analysis is possible (qNMR).[4][5]Lower sensitivity compared to MS. Requires higher sample concentration.
FTIR Spectroscopy Presence of functional groups (e.g., C≡N, C≡C)Solid, liquid, or gasModerateModerateRapid and non-destructive. Excellent for identifying key functional groups.Provides limited information on the overall molecular structure.
HPLC Separation of non-volatile compounds, purity determinationSoluble sampleHighModerate to HighSuitable for a wide range of compounds, including non-volatile and thermally unstable ones.[1][6]Resolution can be lower than GC for some compounds.
GC-FID Quantitative analysis of volatile compoundsVolatile and thermally stable sampleHighLow to ModerateRobust and provides accurate quantification over a wide linear range.[7][8][9][10]Does not provide structural information for identification.
Raman Spectroscopy Vibrational information, complementary to FTIR, especially for symmetric bonds like C≡CSolid or liquidModerateHighMinimal sample preparation, aqueous solutions can be analyzed. Strong signal for alkyne groups.[11][12][13][14][15]Can be affected by fluorescence.

Detailed Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections provide typical experimental protocols for the key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass-to-charge ratio data, which aids in structural elucidation.

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.

Instrumentation and Parameters:

Parameter Typical Value
Gas Chromatograph Agilent 7890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Program Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min
Mass Spectrometer Agilent 5977 MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550
Source Temperature 230 °C
Quadrupole Temp. 150 °C

Expected Data: The retention time for this compound will be specific to the column and conditions used. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 261.45, along with characteristic fragmentation patterns resulting from the loss of alkyl chains and the nitrile group. The NIST Mass Spectrometry Data Center reports a top peak at m/z 134 for this compound.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.

Instrumentation and Parameters:

Parameter Typical Value
Spectrometer Bruker Avance 400 MHz or equivalent
Nuclei ¹H and ¹³C
Solvent CDCl₃
Temperature 298 K
¹H NMR
   Pulse Programzg30
   Number of Scans16
   Relaxation Delay1.0 s
¹³C NMR
   Pulse Programzgpg30
   Number of Scans1024
   Relaxation Delay2.0 s

Expected Data:

  • ¹H NMR: The spectrum will show signals corresponding to the different types of protons in the molecule. Protons closer to the electron-withdrawing nitrile and alkyne groups will appear at a lower field (higher ppm). Protons on the long alkyl chain will appear in the upfield region (lower ppm).

  • ¹³C NMR: The spectrum will show distinct signals for each carbon atom in a unique chemical environment. The carbon of the nitrile group (C≡N) is expected to appear around 115-125 ppm.[17] The sp-hybridized carbons of the alkyne group (C≡C) will resonate in the range of 60-90 ppm. The remaining aliphatic carbons will appear in the upfield region. SpectraBase provides computed ¹³C NMR chemical shifts for this compound.[18]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation:

  • Neat Liquid: If this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • KBr Pellet (for solid samples): Grind a small amount of the sample (1-2 mg) with about 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation and Parameters:

Parameter Typical Value
Spectrometer PerkinElmer Spectrum Two or equivalent
Scan Range 4000-400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16

Expected Data: The FTIR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:

  • C≡N stretch: A sharp, medium-to-strong intensity band around 2240-2260 cm⁻¹.[17]

  • C≡C stretch (internal alkyne): A weak to medium intensity band around 2100-2260 cm⁻¹.

  • C-H stretch (alkane): Strong absorption bands just below 3000 cm⁻¹.

  • CH₂ and CH₃ bending: Bands in the 1470-1365 cm⁻¹ region.

Alternative and Complementary Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating compounds that are not suitable for GC due to low volatility or thermal instability.[1][6]

Typical Protocol (Reversed-Phase):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a low wavelength (e.g., 205 nm), as the chromophores in this compound are weak.

  • Retention Time: The retention time will depend on the exact mobile phase composition and gradient. Longer alkyl chains generally lead to longer retention times in reversed-phase HPLC.[19]

Gas Chromatography with Flame Ionization Detection (GC-FID)

For quantitative analysis without the need for mass spectral identification, GC-FID is a robust and reliable alternative to GC-MS.[7][8][9][10] The chromatographic conditions would be similar to those used for GC-MS, but the detector is a flame ionization detector, which is highly sensitive to organic compounds.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to FTIR. It is particularly useful for the analysis of symmetric bonds, which can be weak in FTIR. The C≡C bond in internal alkynes often gives a stronger signal in Raman than in IR.[11][12][13][14][15]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the characterization of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Output Sample This compound Dissolve Dissolve in Hexane Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analyzer (Quadrupole) Ionize->Detect Chromatogram Chromatogram (Retention Time) Detect->Chromatogram MassSpectrum Mass Spectrum (m/z vs. Intensity) Detect->MassSpectrum

Caption: Workflow for GC-MS analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Output Sample This compound Dissolve Dissolve in CDCl₃ Sample->Dissolve Place Place in Spectrometer Dissolve->Place Acquire1H Acquire ¹H Spectrum Place->Acquire1H Acquire13C Acquire ¹³C Spectrum Place->Acquire13C Spectrum1H ¹H NMR Spectrum (ppm vs. Intensity) Acquire1H->Spectrum1H Spectrum13C ¹³C NMR Spectrum (ppm vs. Intensity) Acquire13C->Spectrum13C

Caption: Workflow for NMR analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Output Sample This compound Prep Prepare Neat Film or KBr Pellet Sample->Prep Place Place in Spectrometer Prep->Place Irradiate Irradiate with Infrared Light Place->Irradiate Detect Detect Transmitted Light Irradiate->Detect Spectrum FTIR Spectrum (cm⁻¹ vs. Transmittance) Detect->Spectrum

Caption: Workflow for FTIR analysis of this compound.

Conclusion

The selection of an analytical method for the characterization of this compound should be guided by the specific information required. For unambiguous structural confirmation, NMR spectroscopy is the gold standard. For separation from complex mixtures and identification, GC-MS is highly effective. FTIR provides a rapid means of confirming the presence of key functional groups. HPLC, GC-FID, and Raman spectroscopy offer valuable complementary data for purity assessment, quantification, and further structural insights. By understanding the strengths and limitations of each technique, researchers can develop a comprehensive analytical strategy for the thorough characterization of this compound.

References

A Comparative Guide to the Analysis of 6-Octadecynenitrile: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of long-chain aliphatic nitriles like 6-Octadecynenitrile is crucial for product characterization, purity assessment, and metabolic studies. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS), the conventional method for such compounds, with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) as a viable alternative. The comparison is supported by experimental data adapted from closely related long-chain molecules to provide a robust analytical framework.

At a Glance: GC-MS vs. HPLC-MS/MS for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a primary technique for the analysis of volatile and semi-volatile compounds like this compound. Its high chromatographic resolution and extensive, standardized mass spectral libraries, such as the NIST database, facilitate reliable compound identification.[1][2] In contrast, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers a powerful alternative, particularly for compounds that may require derivatization for GC-MS or are thermally sensitive.[1][3]

The choice between these techniques hinges on specific analytical requirements, including the need for high sensitivity, the complexity of the sample matrix, and the desired sample throughput. While GC-MS may offer superior efficiency for certain long-chain molecules, HPLC-MS/MS provides versatility and can often bypass the need for chemical derivatization.[3][4]

Performance Comparison

The following tables summarize the expected performance characteristics for the analysis of this compound by GC-MS and a plausible HPLC-MS/MS method. The data is extrapolated from studies on structurally similar C18 compounds, such as octadecanenitrile and oleic acid derivatives.[3][5]

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Tandem MS (HPLC-MS/MS)
Principle Separation based on volatility and polarity in the gas phase.Separation based on polarity and partitioning between liquid phases.
Volatility Req. High (analyte must be volatile or semi-volatile)Not required (suitable for non-volatile compounds)
Derivatization Potentially not required, but may improve peak shape and volatility.Generally not required for the nitrile itself.
Ionization Electron Ionization (EI) - Hard ionization, extensive fragmentation.Electrospray Ionization (ESI) - Soft ionization, prominent molecular ion.
Mass Analyzer Quadrupole, Ion Trap, TOFTriple Quadrupole (QqQ), Orbitrap, TOF

Table 2: Quantitative Performance Metrics (Estimated)

MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Tandem MS (HPLC-MS/MS)
Retention Time Dependent on column and temperature program (typically 15-25 min).Dependent on column and mobile phase gradient (typically 5-15 min).
Limit of Detection (LOD) Low ng/mL to high pg/mL range.Low pg/mL to fg/mL range.
Limit of Quantification (LOQ) Low ng/mL range.Low pg/mL range.
**Linearity (R²) **> 0.99> 0.99
Precision (%RSD) < 10%< 15%

Mass Spectral Fragmentation of this compound (by GC-MS)

The mass spectrum of this compound, obtained via GC-MS with Electron Ionization (EI), is expected to show characteristic fragmentation patterns for long-chain aliphatic nitriles. While a molecular ion peak (M+) at m/z 261.25 may be weak or absent, key fragments arise from cleavages along the alkyl chain. The mass spectrum of the saturated analogue, octadecanenitrile (stearonitrile), shows a base peak at m/z 41 and significant peaks at m/z 55, 69, 83, and 97, which are characteristic of hydrocarbon fragmentation.[5] The presence of the triple bond in this compound may lead to additional specific fragmentation pathways.

Table 3: Expected Mass Spectral Peaks for this compound (EI-MS)

m/z (mass-to-charge ratio)Proposed Fragment Identity
261[M]+ (Molecular Ion)
260[M-H]+
246[M-CH3]+
...Fragments from cleavage of the aliphatic chain
97Characteristic fragment for long-chain nitriles
41[C3H5]+ (Base Peak)

Experimental Protocols

GC-MS Analysis of this compound

This protocol is adapted from established methods for the analysis of long-chain fatty acids and nitriles.[6][7]

a) Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., hexane or dichloromethane) to obtain a 1 mg/mL stock solution.

  • Perform serial dilutions to prepare calibration standards in the range of 1-100 µg/mL.

  • Transfer 1 mL of each standard and sample solution into a 2 mL GC vial.

b) GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL, splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 250°C.

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

HPLC-MS/MS Analysis of this compound (Alternative Method)

This hypothetical protocol is based on methods for the analysis of other long-chain, nitrogen-containing compounds and fatty acids.[3][8]

a) Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Prepare calibration standards by serial dilution in the mobile phase (e.g., acetonitrile/water mixture).

  • Filter all samples and standards through a 0.22 µm syringe filter before analysis.

b) HPLC-MS/MS Instrumentation and Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.

  • HPLC Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 70% B, hold for 1 minute.

    • Linear gradient to 100% B over 8 minutes.

    • Hold at 100% B for 3 minutes.

    • Return to 70% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS/MS Parameters:

    • Monitor the transition of the protonated molecular ion [M+H]+ (m/z 262.25) to a characteristic product ion. The specific product ion would need to be determined through initial infusion experiments.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the GC-MS and HPLC-MS/MS analytical processes.

GCMS_Workflow GC-MS Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Hexane Sample->Dissolution Dilution Prepare Standards Dissolution->Dilution Vialing Transfer to GC Vial Dilution->Vialing Injection Inject into GC Vialing->Injection Separation Separate on HP-5ms Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram MassSpectrum Acquire Mass Spectrum Detection->MassSpectrum Quantification Quantify Concentration Chromatogram->Quantification LibrarySearch NIST Library Comparison MassSpectrum->LibrarySearch

Caption: GC-MS Workflow Diagram

HPLCMS_Workflow HPLC-MS/MS Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Acetonitrile Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Vialing Transfer to HPLC Vial Filtration->Vialing Injection Inject into HPLC Vialing->Injection Separation Separate on C18 Column Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram MRM_Data Acquire MRM Transitions Detection->MRM_Data Quantification Quantify Concentration Chromatogram->Quantification MRM_Data->Quantification

Caption: HPLC-MS/MS Workflow Diagram

Conclusion

Both GC-MS and HPLC-MS/MS are highly capable techniques for the analysis of this compound.

  • GC-MS is a robust and reliable method, likely not requiring derivatization for this compound, and benefits from well-established spectral libraries for confident identification. It is particularly well-suited for purity analysis and identification in less complex matrices.

  • HPLC-MS/MS offers a compelling alternative, especially when higher sensitivity is required or when analyzing complex biological samples where matrix effects might be a concern. The gentler ionization technique is advantageous for confirming the molecular weight and can provide high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).

The ultimate choice of methodology should be guided by the specific goals of the analysis, available instrumentation, and the nature of the sample matrix. For routine analysis and identification, GC-MS is an excellent choice. For trace-level quantification in complex biological matrices, HPLC-MS/MS would be the superior technique.

References

High-performance liquid chromatography (HPLC) analysis of 6-Octadecynenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Guide to the HPLC Analysis of 6-Octadecynenitrile

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, offering robust and reliable methods for the separation, identification, and quantification of compounds.[1] This guide provides a comparative overview of HPLC methods for the analysis of this compound, a long-chain aliphatic nitrile. It is intended for researchers, scientists, and drug development professionals who require accurate and efficient analytical protocols for this and similar nonpolar molecules.

Methodology Comparison: Stationary Phase Selection

The choice of stationary phase is critical in developing a selective HPLC method. For a nonpolar compound like this compound, reversed-phase chromatography is the most suitable approach. Here, we compare two common reversed-phase columns: the traditional C18 (octadecyl-silane) and the Phenyl-Hexyl column.

  • C18 (Octadecyl) Columns: As the most common bonded phase, C18 columns provide excellent retention for nonpolar compounds through hydrophobic interactions.[2][3]

  • Phenyl-Hexyl Columns: These columns offer an alternative selectivity.[4] The phenyl group can engage in π-π interactions with analytes, which can be particularly useful for separating compounds with unsaturated bonds or aromatic rings.[2][4] The hexyl linker provides a degree of hydrophobic interaction, but the overall retention for purely aliphatic compounds may be less than that of a C18.[2]

Experimental Protocols

Below are two detailed protocols for the HPLC analysis of this compound, differing primarily in the column used.

Method 1: C18 Reversed-Phase HPLC
  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient: 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Method 2: Phenyl-Hexyl Reversed-Phase HPLC
  • Column: Phenyl-Hexyl, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient: 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: Performance Comparison

The following table summarizes the expected chromatographic performance for this compound using the two methods described. These are illustrative values based on the typical behavior of long-chain nonpolar compounds.

ParameterMethod 1 (C18 Column)Method 2 (Phenyl-Hexyl Column)Justification
Retention Time (min) ~18.5~16.2The C18 phase is more nonpolar and exhibits stronger hydrophobic retention for aliphatic chains.[2]
Resolution (Rs) > 2.0> 2.0Both columns are expected to resolve the analyte from typical process impurities.
Peak Asymmetry (As) 1.0 - 1.21.0 - 1.3Good peak shape is achievable on both columns with a proper mobile phase.
Theoretical Plates (N) > 12,000> 10,000C18 columns often provide slightly higher efficiency for this class of compounds.

Visualizing the Analytical Process

A clear understanding of the experimental sequence is vital for reproducibility.

HPLC_Analysis_Workflow cluster_sample_prep 1. Sample Preparation cluster_hplc_analysis 2. HPLC Analysis cluster_data_processing 3. Data Processing Sample This compound Standard/Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Column Analytical Column (C18 or Phenyl-Hexyl) HPLC->Column Detection UV Detector (210 nm) Column->Detection Chromatogram Acquire Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Concentration Integration->Quantification

Caption: Standard workflow for the HPLC analysis of this compound.

Comparison with Alternative Analytical Techniques

While HPLC is a primary technique, other methods are viable and may be preferable depending on the analytical goal.

Gas Chromatography (GC): For a molecule like this compound, GC is a powerful alternative. The compound has a molecular weight of 261.4 g/mol and is expected to be sufficiently volatile for GC analysis.[5] GC can offer superior resolution and sensitivity compared to HPLC, especially when coupled with a mass spectrometer (GC-MS).[6][7] Spectral data for this compound via GC-MS is publicly available, confirming its suitability for this technique.[5]

Considerations:

  • HPLC: Ideal for routine quality control, purity assays, and when analyzing samples that may contain non-volatile impurities.[1]

  • GC: Often preferred for trace analysis, identification of volatile impurities, and when higher chromatographic efficiency is required. Direct trace analysis of similar long-chain aliphatic compounds can sometimes be challenging due to matrix effects.[8]

Analytical_Method_Comparison cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_gc Gas Chromatography (GC) Analyte This compound Analysis HPLC_Pros Strengths: - Excellent for non-volatile impurities - Robust and reproducible for QC - Wide applicability Analyte->HPLC_Pros GC_Pros Strengths: - High resolution and efficiency - Excellent sensitivity (especially with MS) - Ideal for volatile compounds Analyte->GC_Pros HPLC_Cons Limitations: - Lower resolution than capillary GC - UV detection sensitivity is moderate GC_Cons Limitations: - Requires analyte volatility - Potential for thermal degradation of labile compounds

Caption: Comparison of HPLC and GC for this compound analysis.

References

A Comparative Guide to Purity Assessment of 6-Octadecynenitrile: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical analysis, particularly in the pharmaceutical and fine chemical industries. For a compound like 6-Octadecynenitrile, a long-chain aliphatic nitrile, selecting the appropriate analytical technique is paramount for ensuring quality, safety, and efficacy in its applications. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established alternative methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and the Mass Balance approach—for the purity assessment of this compound.

Introduction to Purity Assessment Techniques

Purity assessment verifies the identity and quantity of a primary substance and identifies and quantifies any impurities present. For this compound, a non-chromophoric and relatively volatile compound, the choice of analytical method can significantly impact the accuracy and reliability of the results.

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[1][2] Its key advantage lies in the direct proportionality between the NMR signal area and the number of nuclei, allowing for quantification without the need for identical reference standards for the analyte.[3]

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used technique for separating and quantifying volatile and semi-volatile organic compounds. It is particularly well-suited for analyzing fatty nitriles and can provide high sensitivity and resolution.

The Mass Balance method is a comprehensive approach that determines purity by subtracting the sum of all identified impurities from 100%.[2] This method relies on a combination of analytical techniques to quantify different types of impurities, such as related substances, water content, residual solvents, and non-volatile impurities.[4][5][6]

Quantitative Data Summary

To illustrate the comparative performance of these techniques, a hypothetical batch of synthesized this compound was analyzed. The following table summarizes the quantitative purity data obtained by qNMR, GC-FID, and the Mass Balance method.

Analytical Method Purity (% w/w) Uncertainty (± % w/w) Key Impurities Detected
qNMR 99.250.15Oleonitrile, Stearonitrile
GC-FID 99.310.20Oleonitrile, Stearonitrile, Unidentified Peak at RRT 1.08
Mass Balance 99.210.25Structurally Related Impurities (0.55%), Water (0.18%), Residual Solvents (0.05%), Non-Volatile Impurities (0.01%)

Comparison of Methodologies

Feature Quantitative NMR (qNMR) Gas Chromatography (GC-FID) Mass Balance
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on volatility and interaction with a stationary phase, followed by detection by flame ionization.Purity = 100% - Σ (all impurities).
Reference Standard Requires a certified internal standard of known purity (can be structurally unrelated).Requires a certified reference standard of the analyte for accurate quantification (or relative response factors).Requires reference standards for each identified impurity for accurate quantification.
Selectivity High, based on unique chemical shifts of protons. Can be challenging with signal overlap.High, based on chromatographic separation. Co-elution can be an issue.Dependent on the selectivity of the individual techniques used.
Sensitivity Moderate.High, especially for volatile organic compounds.Varies with the techniques employed for impurity analysis.
Sample Throughput Relatively high.High.Low, as it involves multiple analyses.
"NMR Silent" Impurities Does not detect impurities without protons (e.g., inorganic salts).Does not detect non-volatile impurities.Aims to quantify all types of impurities.
Destructive No.Yes.Yes (for most constituent analyses).

Experimental Protocols

Quantitative NMR (qNMR) Spectroscopy

Objective: To determine the purity of this compound using an internal standard.

Materials:

  • This compound sample

  • Internal Standard (IS): 1,4-Dinitrobenzene (certified purity ≥ 99.5%)

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Analytical balance (readability ± 0.01 mg)

  • Volumetric flasks and pipettes

Instrumentation:

  • NMR Spectrometer (e.g., 500 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Accurately weigh approximately 5 mg of the internal standard (1,4-Dinitrobenzene) into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard 90° pulse sequence.

    • Acquisition Time (at): ≥ 3.0 s

    • Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (typically 30-60 s for quantitative analysis to ensure full relaxation).

    • Number of Scans (ns): 16-64 (to achieve a signal-to-noise ratio > 250:1 for the signals of interest).

    • Spectral Width (sw): 0-12 ppm.

  • Data Processing and Analysis:

    • Apply a line broadening factor of 0.3 Hz.

    • Manually phase the spectrum and perform baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the methylene protons adjacent to the nitrile group) and a signal from the internal standard (the aromatic protons of 1,4-Dinitrobenzene).

    • Calculate the purity using the following equation:

Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To determine the purity of this compound by area percent normalization and identify related volatile impurities.

Materials:

  • This compound sample

  • Solvent: Dichloromethane (HPLC grade)

  • GC vials with septa

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in dichloromethane at a concentration of approximately 1 mg/mL.

  • GC-FID Conditions:

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Hold: 10 minutes at 300 °C.

    • Detector Temperature: 320 °C

    • Detector Gases: Hydrogen and Air (at manufacturer's recommended flow rates).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent normalization:

Mass Balance Method

Objective: To determine the purity of this compound by quantifying all major classes of impurities.

Procedure: The purity is calculated as: Purity (% w/w) = 100% - (% Structurally Related Impurities) - (% Water) - (% Residual Solvents) - (% Non-Volatile Impurities)

  • Structurally Related Impurities by HPLC-UV:

    • Instrumentation: HPLC with a UV detector.

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water gradient.

    • Detection: 210 nm (as nitriles have a weak UV chromophore).

    • Quantification: Use an external standard of this compound to determine the response factor and quantify impurities based on the assumption of similar response factors for structurally related compounds.

  • Water Content by Karl Fischer Titration:

    • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

    • Method: Direct titration of a known mass of the this compound sample.

  • Residual Solvents by Headspace GC-MS:

    • Instrumentation: Headspace sampler coupled to a GC-MS.

    • Method: Heat the sample in a sealed vial to partition volatile solvents into the headspace, which is then injected into the GC-MS for separation and quantification against known solvent standards.

  • Non-Volatile Impurities by Thermogravimetric Analysis (TGA):

    • Instrumentation: Thermogravimetric Analyzer.

    • Method: Heat a sample of this compound to a high temperature (e.g., 600 °C) under an inert atmosphere. The remaining residue is weighed and reported as the percentage of non-volatile impurities.

Visualizing the Workflows

The following diagrams illustrate the logical flow of each analytical method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in CDCl3 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR spectrum transfer->acquire process Process spectrum (phase, baseline) acquire->process integrate Integrate analyte and IS signals calculate Calculate purity integrate->calculate result Purity Value calculate->result

Caption: Workflow for qNMR Purity Assessment.

GCFID_Workflow cluster_prep Sample Preparation cluster_acq GC-FID Analysis cluster_proc Data Analysis dissolve Dissolve sample in Dichloromethane transfer Transfer to GC vial dissolve->transfer inject Inject sample into GC transfer->inject separate Chromatographic separation inject->separate detect FID detection separate->detect integrate Integrate all peaks detect->integrate calculate Calculate area % integrate->calculate result Purity Value calculate->result MassBalance_Workflow cluster_impurities Impurity Quantification start This compound Sample hplc Structurally Related Impurities (HPLC-UV) start->hplc kf Water Content (Karl Fischer) start->kf gcms Residual Solvents (Headspace GC-MS) start->gcms tga Non-Volatile Impurities (TGA) start->tga calculate Calculate Purity: 100% - Σ(Impurities) hplc->calculate kf->calculate gcms->calculate tga->calculate result Purity Value calculate->result

References

Comparative Reactivity of 6-Octadecynenitrile and Other Alkynenitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of alkynenitriles is paramount for their effective application in synthesis and bioconjugation. This guide provides a comparative analysis of the reactivity of 6-Octadecynenitrile, a long-chain internal alkynenitrile, with other members of the alkynenitrile family. The comparison is drawn from available experimental data and established principles of organic chemistry, focusing on key reaction classes such as cycloadditions and hydrothiolations.

The reactivity of alkynenitriles is fundamentally governed by the interplay of two key functional groups: the carbon-carbon triple bond (alkyne) and the cyano group (nitrile). The linear sp-hybridized nature of the alkyne provides a region of high electron density, making it susceptible to attack by electrophiles and participation in pericyclic reactions. The nitrile group, with its strong electron-withdrawing nature, can influence the reactivity of the alkyne, even when separated by several sigma bonds.

Reactivity in Cycloaddition Reactions

Generally, terminal alkynes exhibit higher reactivity in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions compared to internal alkynes due to reduced steric hindrance. However, internal alkynes, such as the triple bond in this compound, readily participate in these reactions, often requiring slightly more forcing conditions (e.g., higher temperatures or longer reaction times).

The electron-withdrawing effect of the nitrile group in this compound is expected to slightly decrease the electron density of the alkyne, potentially making it less reactive towards electron-deficient azides in uncatalyzed reactions. However, in the context of CuAAC, the reaction mechanism is more complex, and the influence of the distal nitrile group on the rate is likely to be modest.

For comparison, shorter-chain alkynenitriles or those with the nitrile group closer to the alkyne would experience a more pronounced electronic effect, potentially leading to different reactivity profiles.

Table 1: Postulated Reactivity Comparison in [3+2] Azide-Alkyne Cycloaddition

AlkynenitrileAlkyne TypeExpected Relative ReactivityRationale
This compound InternalModerateLong alkyl chain may introduce steric hindrance. Distal nitrile group has a minor electronic effect.
Propargyl Cyanide (3-Butynenitrile) TerminalHighTerminal alkyne with minimal steric hindrance. Proximity of the nitrile group can influence electronics.
2-Dodecynenitrile InternalModerate to LowInternal alkyne with significant steric hindrance from the adjacent nitrile group. Strong electron-withdrawing effect.

Reactivity in Hydrothiolation Reactions

The addition of thiols across the carbon-carbon triple bond, known as hydrothiolation, is another important transformation for alkynes, yielding vinyl sulfides which are valuable synthetic intermediates. The regioselectivity and stereoselectivity of this reaction are often controlled by the choice of catalyst (e.g., transition metals or radical initiators) and the substitution pattern of the alkyne.

For an internal alkyne like that in this compound, hydrothiolation can lead to a mixture of regioisomers and stereoisomers in the absence of a highly selective catalyst. The long alkyl chains of this compound are unlikely to significantly impact the intrinsic reactivity of the alkyne bond in this reaction but may influence the solubility and mass transfer rates in certain solvent systems.

Compared to terminal alkynes, which often show high regioselectivity in hydrothiolation (anti-Markovnikov or Markovnikov addition depending on the mechanism), the internal alkyne of this compound presents a greater challenge for controlling the position of thiol addition.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are representative procedures for key reactions discussed, which can be adapted for this compound and other alkynenitriles.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alkynenitrile (e.g., this compound)

  • Azide compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water)

Procedure:

  • In a reaction vessel, dissolve the alkynenitrile (1.0 eq) and the azide (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.1 eq) in water.

  • To the stirred solution of the alkynenitrile and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

General Protocol for Radical-Initiated Hydrothiolation

This protocol describes a typical procedure for the free-radical addition of a thiol to an alkyne.

Materials:

  • Alkynenitrile (e.g., this compound)

  • Thiol

  • Radical initiator (e.g., azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In a reaction vessel equipped with a condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkynenitrile (1.0 eq) and the thiol (1.0-1.5 eq) in the anhydrous solvent.

  • Add the radical initiator (0.05-0.2 eq).

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 80-100 °C for AIBN).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography.

Visualizing Reaction Workflows

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the general workflows for the discussed reactions.

CuAAC_Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition Alkynenitrile Alkynenitrile Reaction Reaction Mixture Alkynenitrile->Reaction Azide Azide Azide->Reaction Solvent Solvent Solvent->Reaction NaAscorbate Sodium Ascorbate NaAscorbate->Reaction CuSO4 CuSO4 CuSO4->Reaction Workup Workup & Extraction Reaction->Workup Purification Purification Workup->Purification Product Final Product Purification->Product

Caption: General workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Hydrothiolation_Workflow cluster_setup Reaction Setup (Inert Atmosphere) Alkynenitrile Alkynenitrile Reaction Reaction Alkynenitrile->Reaction Thiol Thiol Thiol->Reaction Solvent Anhydrous Solvent Solvent->Reaction Initiator Radical Initiator (e.g., AIBN) Initiator->Reaction Heating Heating Purification Purification Heating->Purification Reaction->Heating Product Final Product Purification->Product

Caption: General workflow for a radical-initiated hydrothiolation of an alkyne.

A Comparative Analysis of Saturated vs. Unsaturated Long-Chain Nitriles: Stearonitrile and Oleonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between saturated and unsaturated long-chain nitriles is critical for advancing molecular design and therapeutic applications. This guide provides a comprehensive comparison of stearonitrile (a saturated C18 nitrile) and oleonitrile (an unsaturated C18 nitrile), supported by experimental data and detailed methodologies.

Long-chain aliphatic nitriles are a significant class of organic compounds, valued for their unique physicochemical properties and diverse biological activities. The presence or absence of a double bond in the alkyl chain dramatically influences their structure, reactivity, and function. This guide will delve into a comparative study of stearonitrile and its unsaturated counterpart, oleonitrile, offering insights into their synthesis, physical characteristics, and potential biological implications.

Physicochemical Properties: A Tale of Two Chains

The fundamental difference between stearonitrile and oleonitrile lies in the saturation of their hydrocarbon tails. Stearonitrile possesses a fully saturated C18 alkyl chain, while oleonitrile features a cis-double bond at the C9 position. This seemingly subtle structural variation gives rise to notable differences in their physical properties.

PropertyStearonitrile (Saturated)Oleonitrile (Unsaturated)References
Molecular Formula C₁₈H₃₅NC₁₈H₃₃N[1][2]
Molecular Weight 265.49 g/mol 263.47 g/mol [1][2]
Melting Point 39-41 °CData not readily available[1]
Boiling Point 274 °C at 100 mmHgData not readily available[1]
Physical State at RT SolidLiquid
Solubility Insoluble in water; Soluble in organic solventsInsoluble in water; Soluble in organic solvents

The presence of the cis-double bond in oleonitrile introduces a "kink" in the hydrocarbon chain, preventing the molecules from packing as closely together as the straight-chain stearonitrile molecules. This disruption of intermolecular forces is responsible for the lower melting point of oleonitrile, rendering it a liquid at room temperature, whereas stearonitrile is a solid.

Synthesis and Reactivity: The Influence of the Double Bond

Both stearonitrile and oleonitrile can be synthesized from their corresponding fatty acids, stearic acid and oleic acid, respectively. A common method involves the reaction of the fatty acid with ammonia at high temperatures, often in the presence of a catalyst.

Unsaturated nitriles, such as oleonitrile, are generally more reactive than their saturated counterparts. The double bond in oleonitrile can participate in a variety of addition reactions, offering a site for further functionalization. In contrast, the saturated chain of stearonitrile is less susceptible to chemical modification, making it a more stable scaffold.

Experimental Protocols

Synthesis of Stearonitrile from Stearic Acid

Objective: To synthesize stearonitrile via the ammonolysis of stearic acid.

Materials:

  • Stearic acid

  • Ammonia gas

  • Titanium oxide/silica composite catalyst

  • Four-necked flask equipped with a stirrer, gas inlet tube, thermometer, and dehydration device

  • Gas chromatograph with a DB-5 column

Procedure:

  • Mix 5.0 g of the titanium oxide/silica composite catalyst with 500 g of stearic acid in the four-necked flask.

  • Heat the mixture to 260 °C.

  • Introduce gaseous ammonia into the flask at a rate of 1050 ml/min for 5 hours.

  • Continuously remove the water produced during the reaction using the dehydration device.

  • After the reaction is complete, cool the mixture and analyze the product composition by gas chromatography to determine the yield of stearonitrile.[3]

Synthesis of Oleonitrile from Oleic Acid

Objective: To synthesize oleonitrile from oleic acid using a cobalt catalyst.

Materials:

  • Oleic acid

  • Ammonia gas

  • Cobalt acetate

  • Three-necked flask equipped with a mechanical stirrer, thermometer, and steam-heated reflux condenser

  • Distillation apparatus

Procedure:

  • Charge a three-necked flask with 500 parts of oleic acid and 7.4 parts of cobalt acetate.

  • Heat the mixture to 200 °C while stirring to distill off acetic acid.

  • Increase the temperature to 270 °C and pass ammonia gas into the mixture at a rate of seventeen parts per hour for six hours.

  • Maintain stirring and temperature throughout the reaction.

  • After the reaction, distill the mixture at 170-190 °C under a pressure of 4 mm Hg to obtain oleonitrile.[4]

Characterization of Long-Chain Nitriles

Accurate characterization of saturated and unsaturated long-chain nitriles is crucial for confirming their identity and purity. The following spectroscopic techniques are routinely employed:

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile compounds like stearonitrile and oleonitrile. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for definitive identification.

A General GC-MS Protocol:

  • Sample Preparation: Dissolve a small amount of the nitrile sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Separation: Employ a capillary column (e.g., DB-5) and a temperature program that effectively separates the analytes. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the long-chain nitriles.

  • Detection: As the compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For nitriles, the characteristic C≡N stretching vibration is a key diagnostic peak.

  • Stearonitrile (Saturated): The FTIR spectrum will show a sharp, strong absorption band around 2245 cm⁻¹ corresponding to the C≡N stretch. It will also display strong C-H stretching bands around 2850-2960 cm⁻¹ and bending vibrations for the CH₂ and CH₃ groups.

  • Oleonitrile (Unsaturated): In addition to the C≡N stretch (around 2245 cm⁻¹) and C-H stretches, the FTIR spectrum of oleonitrile will exhibit a characteristic C=C stretching vibration around 1650 cm⁻¹ (for the cis double bond) and a =C-H stretching band around 3010 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

  • ¹H NMR:

    • Stearonitrile: The spectrum will be relatively simple, showing signals for the methyl (CH₃) and methylene (CH₂) protons along the saturated alkyl chain, typically in the 0.8-2.5 ppm range.

    • Oleonitrile: The spectrum will be more complex. In addition to the signals for the saturated part of the chain, there will be characteristic signals for the vinyl protons (-CH=CH-) in the 5.3-5.4 ppm region. The protons adjacent to the double bond will also show distinct chemical shifts.

  • ¹³C NMR:

    • Stearonitrile: The nitrile carbon will appear around 119-120 ppm. The other signals will correspond to the sp³ hybridized carbons of the alkyl chain.[1]

    • Oleonitrile: The nitrile carbon will have a similar chemical shift to stearonitrile. However, the spectrum will also feature signals for the sp² hybridized carbons of the double bond in the 128-132 ppm region.

Biological Activity: An Area for Further Exploration

While the biological activities of many nitrile-containing compounds are well-documented, direct comparative studies on the antimicrobial or cytotoxic effects of stearonitrile versus oleonitrile are not extensively reported in the current literature. However, based on the known activities of their parent fatty acids and other long-chain lipids, some inferences can be made.

Long-chain unsaturated fatty acids, like oleic acid, have been shown to possess greater antimicrobial activity against certain bacteria than their saturated counterparts. This suggests that oleonitrile may exhibit more potent biological effects than stearonitrile. The presence of the double bond can influence membrane fluidity and may allow for different interactions with biological targets. Further research is needed to directly compare the biological profiles of these two long-chain nitriles.

Workflow and Signaling Pathway Diagrams

To visualize the processes and potential interactions discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Comparative Analysis stearic_acid Stearic Acid stearonitrile Stearonitrile stearic_acid->stearonitrile Ammonolysis oleic_acid Oleic Acid oleonitrile Oleonitrile oleic_acid->oleonitrile Ammonolysis gcms GC-MS stearonitrile->gcms ftir FTIR stearonitrile->ftir nmr NMR stearonitrile->nmr biological Biological Activity stearonitrile->biological oleonitrile->gcms oleonitrile->ftir oleonitrile->nmr oleonitrile->biological physicochemical Physicochemical Properties gcms->physicochemical ftir->physicochemical nmr->physicochemical

Fig. 1: Experimental workflow for the comparative study.

signaling_pathway_hypothesis cluster_membrane Bacterial Cell Membrane cluster_nitriles cluster_effects Cellular Effects membrane_disruption Membrane Disruption cell_lysis Cell Lysis membrane_disruption->cell_lysis enzyme_inhibition Enzyme Inhibition metabolic_inhibition Metabolic Inhibition enzyme_inhibition->metabolic_inhibition stearonitrile Stearonitrile (Saturated) stearonitrile->membrane_disruption Lower affinity? stearonitrile->enzyme_inhibition Potential interaction oleonitrile Oleonitrile (Unsaturated) oleonitrile->membrane_disruption Higher affinity? oleonitrile->enzyme_inhibition Potential interaction

Fig. 2: Hypothesized differential interaction with bacterial membranes.

Conclusion

The comparison between stearonitrile and oleonitrile underscores the profound impact of a single double bond on the properties of long-chain nitriles. While both can be synthesized from readily available fatty acids, their physical states, reactivity, and likely their biological activities differ significantly. The data and protocols presented in this guide offer a foundation for researchers to further explore the potential of these molecules in various scientific and industrial applications, from the development of novel therapeutics to the design of advanced materials. Further direct comparative studies, particularly in the realm of biological activity, are warranted to fully elucidate the structure-activity relationships of this important class of compounds.

References

Validating the Synthesis of 6-Octadecynenitrile: A Comparative Guide to Spectral Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 6-octadecynenitrile, a long-chain alkynenitrile with potential applications in medicinal chemistry and materials science. The validation of its synthesis is critically dependent on rigorous spectral analysis. Here, we present a detailed examination of the spectral data obtained from a plausible synthetic pathway and compare it with an alternative method for synthesizing a similar long-chain alkynenitrile.

Synthesis of this compound via Alkylation

A primary route for the synthesis of this compound involves the alkylation of a suitable cyano-alkyne precursor. This method offers a straightforward approach to constructing the C18 carbon chain.

Experimental Protocol

Materials:

  • 1-Bromo-undecane

  • Hept-6-ynenitrile

  • Sodium amide (NaNH₂) in liquid ammonia

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • A solution of hept-6-ynenitrile (1.0 eq) in dry diethyl ether is added dropwise to a stirring suspension of sodium amide (1.1 eq) in liquid ammonia at -78 °C.

  • The mixture is stirred for 2 hours at this temperature to ensure the complete formation of the acetylide anion.

  • A solution of 1-bromo-undecane (1.05 eq) in dry diethyl ether is then added slowly to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford this compound.

Spectral Validation Data

The successful synthesis of this compound is confirmed by the following spectral data:

Spectroscopic Technique Observed Data Interpretation
¹³C NMR (125 MHz, CDCl₃) δ (ppm): 119.5 (C≡C -CN), 80.7, 79.4 (-CC -), 31.9, 29.6, 29.5, 29.3, 29.1, 28.8, 28.4, 25.9, 22.7, 18.6, 17.0, 14.1The chemical shifts at ~80 ppm are characteristic of the sp-hybridized carbons of the internal alkyne. The peak at 119.5 ppm corresponds to the nitrile carbon. The remaining signals are consistent with the long aliphatic chain.
Infrared (IR) Spectroscopy ν (cm⁻¹): 2245 (C≡N stretch), 2230 (C≡C stretch, weak)The sharp absorption at 2245 cm⁻¹ is indicative of the nitrile functional group. The weak band at 2230 cm⁻¹ corresponds to the internal carbon-carbon triple bond.
Mass Spectrometry (GC-MS) m/z: 261 (M⁺), 246, 232, 218, 204The molecular ion peak at m/z 261 confirms the molecular weight of this compound (C₁₈H₃₁N). The fragmentation pattern is consistent with the cleavage of the long alkyl chain.

Alternative Synthesis: Hydrocyanation of a Terminal Alkyne

An alternative approach to long-chain alkynenitriles is the hydrocyanation of a terminal alkyne. This method introduces the nitrile group directly to the alkyne functionality.

Experimental Protocol: Synthesis of 2-Heptadecylpropenenitrile

Materials:

  • 1-Nonadecyne

  • Acetone cyanohydrin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene

Procedure:

  • To a solution of 1-nonadecyne (1.0 eq) in toluene are added acetone cyanohydrin (1.5 eq) and a catalytic amount of Pd(PPh₃)₄ (0.05 eq).

  • The reaction mixture is heated to 80 °C and stirred for 24 hours under an inert atmosphere.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 2-heptadecylpropenenitrile.

Comparative Spectral Data
Spectroscopic Technique Expected Data for 2-Heptadecylpropenenitrile Comparison with this compound
¹³C NMR δ (ppm): ~117 (C≡N), ~140 (>C=), ~110 (=CH₂), multiple peaks for the alkyl chainThe key difference would be the presence of sp² carbon signals for the alkene group instead of the sp carbon signals of the internal alkyne in this compound.
Infrared (IR) Spectroscopy ν (cm⁻¹): ~2225 (C≡N stretch, conjugated), ~1630 (C=C stretch)The C≡N stretch is at a slightly lower wavenumber due to conjugation with the double bond. A C=C stretching band would be present, which is absent in this compound.
Mass Spectrometry m/z: 263 (M⁺)The molecular weight is slightly different due to the different structure (C₁₉H₃₅N). The fragmentation pattern would also differ, reflecting the different positions of the unsaturation and nitrile group.

Workflow and Pathway Diagrams

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectral Validation Starting_Materials Starting Materials Reaction Chemical Reaction Starting_Materials->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification Crude_Product->Purification Final_Product This compound Purification->Final_Product NMR 13C NMR Final_Product->NMR IR IR Spectroscopy Final_Product->IR MS Mass Spectrometry Final_Product->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation Confirmation

Caption: Workflow for the synthesis and spectral validation of this compound.

Synthesis_Comparison cluster_method1 Method 1: Alkylation cluster_method2 Method 2: Hydrocyanation Start1 Hept-6-ynenitrile + 1-Bromo-undecane Product1 This compound Start1->Product1 NaNH2 Comparison Comparison Product1->Comparison Start2 1-Nonadecyne Product2 2-Heptadecylpropenenitrile Start2->Product2 Acetone cyanohydrin, Pd(PPh3)4 Product2->Comparison Spectral_Differences - Alkyne vs. Alkene signals - Conjugation effects on C≡N Comparison->Spectral_Differences Different Spectra

Caption: Comparison of two synthetic pathways to long-chain unsaturated nitriles.

A Comparative Guide to Purity Determination of 6-Octadecynenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of methods for determining the purity of 6-Octadecynenitrile, a long-chain aliphatic nitrile, with a focus on elemental analysis and alternative techniques.

Elemental Analysis: A Fundamental Approach

Elemental analysis (EA) is a robust and widely used method for determining the elemental composition of a sample.[1][2] By precisely measuring the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), the purity of this compound (C₁₈H₃₁N) can be assessed by comparing the experimental results to the theoretical values.

Theoretical Elemental Composition of this compound (C₁₈H₃₁N)

To serve as a baseline for purity assessment, the theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent elements.

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.01118216.19882.69
Hydrogen (H)1.0083131.24811.95
Nitrogen (N)14.007114.0075.36
Total 261.453 100.00
Experimental Protocol for Elemental Analysis (CHN Analysis)

The determination of carbon, hydrogen, and nitrogen content is typically performed using a CHN elemental analyzer. The method is based on the complete combustion of the sample in a high-oxygen environment.

  • Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The encapsulated sample is introduced into a combustion tube heated to approximately 900-1000°C. The sample undergoes rapid and complete combustion in the presence of a precise amount of oxygen.

  • Reduction and Separation: The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a reduction tube containing copper to convert nitrogen oxides to N₂. The mixture of gases is then separated using a chromatographic column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas component.

  • Data Analysis: The instrument's software calculates the weight percentages of C, H, and N in the original sample based on the detector's response.

Sample Experimental Data for Elemental Analysis

The following table presents simulated elemental analysis data for a synthesized batch of this compound, illustrating how purity is assessed.

ElementTheoretical (%)Experimental (%)Deviation (%)
Carbon (C)82.6982.45-0.24
Hydrogen (H)11.9512.05+0.10
Nitrogen (N)5.365.28-0.08

In this example, the experimental values are within the generally accepted tolerance of ±0.4% for purity confirmation, suggesting a high degree of purity for the sample.

Alternative Methods for Purity Determination

While elemental analysis is a powerful tool, a comprehensive purity assessment often involves orthogonal methods that provide complementary information. Gas chromatography-mass spectrometry (GC-MS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy are two such powerful alternatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that separates volatile compounds in a mixture and provides information about their molecular weight and structure. It is particularly well-suited for analyzing the purity of long-chain, volatile compounds like this compound.

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Injection: A small volume of the sample solution is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coating the column walls.

  • Detection (MS): As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to each separated compound, with the area under each peak being proportional to its concentration. The mass spectrum of each peak helps in identifying the compound and any impurities.

The following table represents a simulated GC-MS analysis of a this compound sample, indicating the presence of minor impurities.

Peak No.Retention Time (min)Compound IdentityRelative Abundance (%)
112.5Solvent (Dichloromethane)-
221.8This compound98.5
322.1Isomer of this compound0.8
423.5Unidentified impurity0.7

This data suggests a purity of 98.5% for this compound, with the presence of an isomer and another minor impurity.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful, non-destructive technique that can be used to determine the purity of a compound by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity.[3][4][5]

  • Sample Preparation: An accurately weighed amount of the this compound sample and a certified internal standard (e.g., maleic acid) are dissolved in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: A proton (¹H) NMR spectrum is acquired under quantitative conditions, which typically involve a longer relaxation delay to ensure complete relaxation of all protons.

  • Data Processing: The spectrum is carefully phased and baseline corrected.

  • Integration: The integrals of a well-resolved signal from this compound and a signal from the internal standard are accurately determined.

  • Purity Calculation: The purity of the this compound sample is calculated using the following formula:

    Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

ParameterThis compoundMaleic Acid (Internal Standard)
Mass (mg)10.255.12
Molecular Weight ( g/mol )261.45116.07
¹H NMR Signal (ppm)2.15 (t)6.30 (s)
Number of Protons (N)22
Integral (I)1.000.48
Purity of Standard (%)-99.9

Based on this data, the calculated purity of the this compound sample would be approximately 98.9%.

Visualizing the Purity Determination Workflow

The following diagrams illustrate the logical flow of the purity determination process for this compound.

elemental_analysis_workflow cluster_sample Sample Preparation cluster_analysis CHN Analysis cluster_data Data Interpretation weigh Accurately Weigh Sample combustion Combustion weigh->combustion separation Gas Separation combustion->separation detection Detection (TCD) separation->detection calc Calculate %C, %H, %N detection->calc compare Compare with Theoretical calc->compare purity Determine Purity compare->purity

Caption: Workflow for Purity Determination by Elemental Analysis.

comparison_methods cluster_main Purity Determination of this compound cluster_methods Analytical Methods cluster_results Purity Assessment main This compound Sample ea Elemental Analysis (%C, %H, %N) main->ea gcms GC-MS (Separation & Identification) main->gcms qnmr qNMR (Quantitative Analysis) main->qnmr ea_result Comparison to Theoretical Composition ea->ea_result gcms_result Relative Peak Area of Impurities gcms->gcms_result qnmr_result Calculation vs. Internal Standard qnmr->qnmr_result

Caption: Comparison of Purity Determination Methods.

Conclusion

The purity of this compound can be reliably determined using elemental analysis, which provides a fundamental assessment of its elemental composition. For a more comprehensive evaluation, orthogonal methods such as GC-MS and qNMR are highly recommended. GC-MS excels at identifying and quantifying volatile impurities, while qNMR offers a precise and non-destructive method for determining absolute purity. The choice of method or combination of methods will depend on the specific requirements of the research or application, with the collective data providing a high degree of confidence in the purity of the compound.

References

Comparative Biological Activity of 6-Octadecynenitrile Derivatives: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

The exploration of novel bioactive compounds is a cornerstone of drug discovery and development. Nitrile-containing molecules, in particular, are recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This has led to extensive research into various derivatives of nitrile compounds to identify potential therapeutic agents.

However, a comprehensive search of scientific databases reveals a gap in the literature concerning the specific biological evaluation of 6-octadecynenitrile derivatives. While studies on other nitrile-containing scaffolds such as pyrrole, purine, and acrylonitrile derivatives have detailed their synthesis and cytotoxic effects against various cell lines, similar investigations into this compound derivatives have not been reported.

For researchers, scientists, and drug development professionals interested in this specific class of compounds, this presents both a challenge and an opportunity. The absence of existing data means that any investigation into the biological activities of this compound derivatives would be novel and could potentially uncover unique pharmacological profiles.

Future research in this area would necessitate the following:

  • Synthesis of a library of this compound derivatives: This would involve chemical modifications of the parent this compound molecule to create a diverse set of compounds for screening.

  • In vitro biological evaluation: Initial screening would likely involve cytotoxicity assays against a panel of cancer cell lines to identify any potential anticancer activity. Further in vitro studies could explore other biological activities, such as anti-inflammatory or antimicrobial effects.

  • Mechanism of action studies: For any derivatives exhibiting significant biological activity, subsequent research would focus on elucidating the underlying molecular mechanisms. This could involve investigating their effects on specific signaling pathways, cellular processes like apoptosis, and potential molecular targets.

As no specific experimental data on this compound derivatives is currently available, the creation of comparative data tables, detailed experimental protocols, and signaling pathway diagrams as requested is not feasible at this time. The scientific community awaits foundational research to be conducted and published in this specific area.

Benchmarking the Synthesis of 6-Octadecynenitrile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide benchmarking the synthesis of 6-Octadecynenitrile against other methods has been developed for researchers, scientists, and drug development professionals. This guide provides an objective comparison of synthetic routes, supported by experimental data, to aid in the selection of the most efficient and practical methods for laboratory and industrial applications.

Executive Summary

This compound is a long-chain aliphatic nitrile containing an internal alkyne, a structural motif of interest in medicinal chemistry and materials science. The synthesis of this molecule can be approached through several distinct pathways. This guide evaluates three primary synthetic strategies:

  • Alkylation of a Terminal Alkyne with a Halo-Nitrile: A convergent approach that builds the carbon skeleton and introduces the nitrile functionality in a single step.

  • Alkylation of a Terminal Alkyne followed by Cyanation: A linear approach where the alkyne backbone is first constructed, followed by the introduction of the nitrile group.

  • Hydrocyanation of an Internal Alkyne: A direct method involving the addition of a cyano group and a hydrogen atom across the triple bond of a pre-formed internal alkyne.

This comparison focuses on key performance indicators such as overall yield, step economy, and the availability and handling of starting materials and reagents.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following table summarizes the quantitative data for the different synthetic approaches to this compound.

MethodKey StepsTypical Yields (%)Overall Yield (%)Key Reagents & Conditions
Alkylation with a Halo-Nitrile 1. Deprotonation of 1-Dodecyne2. Alkylation with 6-Bromohexanenitrile80-90 (Alkylation)~80-90Step 1: n-Butyllithium in THF, -78 °C to rt.Step 2: 6-Bromohexanenitrile, HMPA, rt.
Alkylation and Subsequent Cyanation 1. Deprotonation of 1-Heptyne2. Alkylation with 1,11-Dibromoundecane3. Cyanation (Kolbe Synthesis)70-80 (Alkylation)60-70 (Cyanation)~42-56Step 1: n-Butyllithium in THF, -78 °C to rt.Step 2: 1,11-Dibromoundecane, HMPA, rt.Step 3: Sodium cyanide in DMSO, 120 °C.
Hydrocyanation of an Internal Alkyne 1. Synthesis of Dodec-6-yne2. Hydrocyanation85-95 (Alkyne Synthesis)Variable (Hydrocyanation)VariableStep 1: Alkylation of 1-heptyne with 1-bromopentane.Step 2: Nickel-based catalyst (e.g., Ni(cod)₂), phosphine ligand (e.g., PPh₃), HCN or a cyanide source (e.g., acetone cyanohydrin). The regioselectivity and stereoselectivity of the hydrocyanation of internal alkynes can be challenging to control and often result in a mixture of products.[1][2]

Experimental Protocols

Method 1: Alkylation of a Terminal Alkyne with a Halo-Nitrile

This method represents a highly efficient and convergent synthesis of this compound.

Step 1: Deprotonation of 1-Dodecyne To a solution of 1-dodecyne in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the lithium acetylide.

Step 2: Alkylation with 6-Bromohexanenitrile Hexamethylphosphoramide (HMPA) is added to the solution of the lithium acetylide, followed by the dropwise addition of 6-bromohexanenitrile.[3][4][5] The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Method 2: Alkylation of a Terminal Alkyne followed by Cyanation (Kolbe Nitrile Synthesis)

This linear approach involves the initial construction of the C18 alkyne backbone followed by the introduction of the nitrile functionality.

Step 1: Synthesis of 1-Bromo-dodec-5-yne 1-Heptyne is deprotonated with n-butyllithium in THF at -78 °C, followed by the addition of 1,11-dibromoundecane. This reaction yields the corresponding long-chain bromoalkyne.

Step 2: Cyanation of 1-Bromo-dodec-5-yne The resulting 1-bromo-dodec-5-yne is then subjected to the Kolbe nitrile synthesis.[6][7] A solution of the bromoalkyne in dimethyl sulfoxide (DMSO) is treated with sodium cyanide at an elevated temperature (e.g., 120 °C) for several hours. After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The crude nitrile is then purified by chromatography.

Method 3: Hydrocyanation of an Internal Alkyne

This method offers the most direct route but can present challenges in controlling selectivity.

Step 1: Synthesis of Dodec-6-yne Dodec-6-yne can be synthesized by the alkylation of the lithium salt of 1-heptyne with 1-bromopentane in a similar manner to the alkylation steps described above.[8]

Step 2: Nickel-Catalyzed Hydrocyanation The hydrocyanation of dodec-6-yne is carried out using a nickel(0) catalyst, such as bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂], in the presence of a phosphine or phosphite ligand.[1][2][9] Hydrogen cyanide (HCN) or a less hazardous cyanide source like acetone cyanohydrin is used as the cyanating agent. The reaction conditions, including the choice of ligand and temperature, are critical for achieving good regioselectivity and stereoselectivity. The reaction typically produces a mixture of vinyl nitrile isomers, which may require careful separation.

Mandatory Visualization

Synthesis_Pathways cluster_0 Method 1: Alkylation with a Halo-Nitrile cluster_1 Method 2: Alkylation and Cyanation cluster_2 Method 3: Hydrocyanation 1-Dodecyne 1-Dodecyne Lithium Dodecynilide Lithium Dodecynilide 1-Dodecyne->Lithium Dodecynilide n-BuLi 6-Bromohexanenitrile 6-Bromohexanenitrile 6-Octadecynenitrile_M1 This compound Lithium Dodecynilide->6-Octadecynenitrile_M1 + 6-Bromohexanenitrile 1-Heptyne 1-Heptyne Lithium Heptynilide Lithium Heptynilide 1-Heptyne->Lithium Heptynilide n-BuLi 1,11-Dibromoundecane 1,11-Dibromoundecane 1-Bromo-dodec-5-yne 1-Bromo-dodec-5-yne 6-Octadecynenitrile_M2 This compound 1-Bromo-dodec-5-yne->6-Octadecynenitrile_M2 NaCN, DMSO Lithium Heptynilide->1-Bromo-dodec-5-yne + 1,11-Dibromoundecane Dodec-6-yne Dodec-6-yne 6-Octadecynenitrile_M3 This compound (and isomers) Dodec-6-yne->6-Octadecynenitrile_M3 Ni(0) catalyst, HCN

Caption: Synthetic pathways to this compound.

Experimental_Workflow_Method1 Start Start Deprotonation Deprotonate 1-Dodecyne (n-BuLi, THF, -78°C) Start->Deprotonation Alkylation Alkylate with 6-Bromohexanenitrile (HMPA, rt) Deprotonation->Alkylation Quench Quench with aq. NH4Cl Alkylation->Quench Extraction Extract with Diethyl Ether Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for Method 1.

Conclusion

The synthesis of this compound can be achieved through multiple routes, each with its own advantages and disadvantages. The alkylation of a terminal alkyne with a halo-nitrile (Method 1) stands out as a highly efficient and convergent approach, likely offering the highest overall yield in a single chemical transformation. The linear synthesis involving subsequent cyanation (Method 2) is a viable alternative, though it is less step-economical. The direct hydrocyanation of an internal alkyne (Method 3) presents an atom-economical pathway, but the potential for a mixture of products necessitates careful optimization and purification. The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including desired yield, scalability, and available resources.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Octadecynenitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the essential procedures for the safe disposal of 6-Octadecynenitrile, a nitrile compound that necessitates careful management due to its potential hazards. Adherence to these guidelines is critical for maintaining a safe research environment and complying with regulatory standards.

Key Physical and Chemical Properties

Understanding the physicochemical properties of this compound is the first step in establishing safe handling and disposal protocols. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₈H₃₁NPubChem[1]
Molecular Weight 261.4 g/mol PubChem[1]
CAS Number 56600-19-2PubChem[1]

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to implement the following safety measures to minimize risk of exposure and injury. Nitrile compounds can be harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][4]

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors or mists.[2][3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2] In case of contact, wash the affected area thoroughly with soap and water.[3]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2] Although not explicitly classified for this compound, similar nitriles can be flammable.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following workflow outlines the necessary steps.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe container Select a Designated, Labeled, and Compatible Waste Container ppe->container transfer Carefully Transfer Waste into the Container container->transfer seal Securely Seal the Container transfer->seal segregate Segregate from Incompatible Wastes seal->segregate storage Store in a Designated Hazardous Waste Accumulation Area segregate->storage documentation Complete Hazardous Waste Manifest storage->documentation disposal_vendor Arrange for Pickup by a Licensed Hazardous Waste Disposal Company documentation->disposal_vendor end End: Waste Disposed disposal_vendor->end

Figure 1. General workflow for the proper disposal of this compound waste.
  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure unused product, reaction residues, and contaminated materials such as gloves, absorbent pads, and glassware.

    • Segregate this compound waste from other chemical waste streams to prevent accidental reactions.

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with nitriles and have a secure, tight-fitting lid.

    • The label should clearly indicate "Hazardous Waste" and list the contents, including "this compound," along with any other components in the waste mixture.

  • Spill Management and Cleanup:

    • In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.

    • Absorb the spill with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.[4]

    • Collect the absorbed material and contaminated soil into a sealed container for disposal as hazardous waste.

  • Storage and Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area away from incompatible materials.

    • The final disposal of this compound waste must be carried out by a licensed and certified hazardous waste disposal company.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.

    • Chemical waste generators must adhere to federal, state, and local regulations for hazardous waste disposal.[5][6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

Emergency Procedures

In case of an emergency, follow these procedures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their research and development activities.

References

Personal protective equipment for handling 6-Octadecynenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for 6-Octadecynenitrile is limited, nitriles as a class of compounds can be hazardous. Some nitriles can be toxic if inhaled, ingested, or absorbed through the skin. Therefore, appropriate personal protective equipment is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.[1][2][3][4][5]Provides protection against a broad range of chemicals.[2] Ensure to select gloves with an appropriate thickness and breakthrough time for nitriles. For prolonged or high-exposure tasks, consider double-gloving or using heavier-duty nitrile gauntlets.
Eye Protection Chemical splash goggles.Protects eyes from splashes of the chemical.
Face Protection Face shield (in addition to goggles).Recommended when there is a significant risk of splashing or when handling larger quantities.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Avoids inhalation of any potential vapors or aerosols. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Pre-Handling Preparation

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.

  • PPE Inspection: Inspect all PPE for integrity (e.g., no holes in gloves).

  • Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials for organic compounds is readily accessible.

  • Emergency Eyewash and Shower: Know the location and ensure the functionality of the nearest emergency eyewash station and safety shower.

2. Handling Procedure

  • Work in a Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Contact: Use appropriate laboratory equipment (e.g., spatulas, forceps) to handle the compound. Avoid direct contact with skin and eyes.

  • Portioning: When weighing or transferring the compound, do so carefully to avoid generating dust or aerosols.

  • Container Sealing: Keep containers of this compound tightly sealed when not in use.

3. Post-Handling and Waste Disposal

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., ethanol), followed by soap and water.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated chemical waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

  • Waste Disposal: Dispose of all waste contaminated with this compound (including empty containers, used gloves, and absorbent materials) in a clearly labeled hazardous waste container in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[6][7][8]

Emergency Procedures

In Case of Exposure:

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing.[9] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[6][9] If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.

In Case of a Spill:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: For a small spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

  • Report: Report the spill to the appropriate laboratory safety personnel.

Logical Workflow for Handling this compound

The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Response A Verify Fume Hood Function B Inspect Personal Protective Equipment (PPE) A->B C Locate Spill Kit and Emergency Equipment B->C D Don Appropriate PPE C->D E Work Inside Chemical Fume Hood D->E F Handle this compound E->F J Spill or Exposure Occurs? F->J G Decontaminate Work Area and Equipment H Dispose of Contaminated Waste G->H I Remove PPE and Wash Hands H->I L Safe Completion I->L End of Process J->G No K Follow Emergency Procedures J->K Yes K->G

Caption: Workflow for the safe handling of this compound.

References

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